molecular formula C8H13NO B8011764 Hexahydro-1H-isoindol-5(6H)-one

Hexahydro-1H-isoindol-5(6H)-one

Cat. No.: B8011764
M. Wt: 139.19 g/mol
InChI Key: SIJLFJVYRRRWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-isoindol-5(6H)-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLFJVYRRRWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enduring Versatility of Bicyclic Lactam Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic lactam motif, a privileged structural scaffold, has consistently demonstrated its profound impact on medicinal chemistry. Its inherent conformational rigidity, coupled with the ability to present diverse functionalities in a defined three-dimensional space, has made it a cornerstone in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted roles of bicyclic lactam scaffolds, moving beyond their classical application as β-lactamase inhibitors to their emerging significance in diverse therapeutic areas including oncology, virology, and neurology. We will delve into the intricacies of their synthesis, analyze structure-activity relationships across different biological targets, and provide detailed experimental protocols for the construction of key bicyclic lactam cores. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, showcasing the enduring potential of this remarkable chemical architecture.

Introduction: The Bicyclic Lactam as a Privileged Scaffold

Bicyclic lactams represent a class of heterocyclic compounds characterized by a lactam (cyclic amide) ring fused to another ring system. This fusion imparts a significant degree of conformational constraint, a highly desirable feature in drug design. By locking the molecule into a more defined shape, the entropic penalty upon binding to a biological target is reduced, often leading to enhanced potency and selectivity. The rich history of bicyclic lactams in medicine is epitomized by the penicillin and cephalosporin families of antibiotics, where the strained β-lactam ring is the cornerstone of their antibacterial activity. However, the utility of this scaffold extends far beyond the realm of antibiotics, a testament to its versatility and adaptability.

This guide will explore the diverse applications of bicyclic lactam scaffolds, highlighting key examples and the underlying chemical principles that govern their biological activity. We will journey from their well-established role in combating bacterial resistance to their exciting potential in treating complex diseases such as cancer, viral infections, and neurological disorders.

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of bicyclic lactams is a rich and diverse field of organic chemistry, with numerous strategies developed to access a wide array of core structures. The choice of synthetic route is often dictated by the desired ring size, fusion pattern, and the nature of the substituents. Here, we will explore some of the key synthetic methodologies.

The Diazabicyclooctane (DBO) Core: A Modern Antibacterial Mainstay

The diazabicyclooctane (DBO) core is the defining feature of a new generation of non-β-lactam β-lactamase inhibitors, such as avibactam and relebactam. These compounds are crucial in overcoming antibiotic resistance.[1][2] The synthesis of the DBO core is a significant challenge, often involving multi-step sequences.

Experimental Protocol: A Representative Synthesis of a DBO Core Intermediate

This protocol outlines a general approach to the DBO core, inspired by published synthetic routes.[3][4][5]

  • Step 1: Piperidine Ring Formation. The synthesis often commences with the construction of a suitably substituted piperidine ring. This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of acyclic precursors.

  • Step 2: Introduction of the Second Nitrogen. A key step involves the introduction of the second nitrogen atom. This can be accomplished through reactions such as the addition of a nitrogen nucleophile to an electrophilic center on the piperidine ring.

  • Step 3: Bicyclic Ring Closure. The final bicyclization is typically achieved through an intramolecular cyclization reaction. This can be a Dieckmann-type condensation or a nucleophilic attack of one of the nitrogen atoms onto an electrophilic carbon.[3]

  • Step 4: Functional Group Manipulation. Following the formation of the bicyclic core, further functionalization is often required to introduce the desired substituents.

DBO_Synthesis Start Substituted Piperidine Precursor Step1 Introduction of Second Nitrogen Start->Step1 Nitrogen Nucleophile Step2 Intramolecular Cyclization Step1->Step2 Cyclization Conditions DBO_Core Diazabicyclooctane (DBO) Core Step2->DBO_Core

Caption: Generalized synthetic workflow for the diazabicyclooctane (DBO) core.

Fused Bicyclic Lactams: 7,5 and 6,5 Ring Systems as Peptidomimetics

Fused bicyclic lactams, such as those with 7,5 and 6,5 ring systems, have gained prominence as peptidomimetics, particularly as mimics of β-turns in peptides.[6] These rigid scaffolds can accurately position amino acid side chains in a manner that mimics the secondary structure of a peptide, enabling the design of potent and selective modulators of protein-protein interactions.

Experimental Protocol: Synthesis of a 7,5-Fused Bicyclic Lactam

The following protocol is a generalized procedure for the synthesis of a 7,5-fused bicyclic lactam, based on established literature methods.[6]

  • Step 1: Preparation of the Dipeptide Precursor. The synthesis typically begins with the coupling of two amino acid derivatives to form a linear dipeptide.

  • Step 2: Iminium Ion Formation. The dipeptide is then treated with an acid to generate an intermediate iminium ion.

  • Step 3: Intramolecular Cyclization. The key ring-closing step involves an intramolecular cyclization of the iminium ion, often mediated by a Lewis acid.

  • Step 4: Stereoselective Reduction. The resulting bicyclic intermediate is then stereoselectively reduced to afford the final 7,5-fused bicyclic lactam.

Fused_Lactam_Synthesis Dipeptide Linear Dipeptide Iminium_Ion Iminium Ion Intermediate Dipeptide->Iminium_Ion Acid Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Fused_Lactam 7,5-Fused Bicyclic Lactam Cyclized_Intermediate->Fused_Lactam Stereoselective Reduction

Caption: Synthetic pathway for a 7,5-fused bicyclic lactam peptidomimetic.

Spirocyclic Lactams: Accessing Three-Dimensional Chemical Space

Spirocyclic lactams, where the lactam ring is fused to another ring at a single carbon atom, offer a unique way to explore three-dimensional chemical space.[7][8] The spirocyclic fusion creates a rigid and sterically demanding scaffold that can be used to probe deep binding pockets in biological targets.

Experimental Protocol: Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis

The Staudinger [2+2] cycloaddition is a powerful method for the synthesis of β-lactams, including spirocyclic variants.[9]

  • Step 1: Imine Formation. An appropriate ketone is reacted with an amine to form an imine.

  • Step 2: Ketene Generation. A ketene is generated in situ from an acid chloride and a base.

  • Step 3: [2+2] Cycloaddition. The imine and the ketene undergo a [2+2] cycloaddition reaction to form the spiro-β-lactam ring. The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions.

Spiro_Lactam_Synthesis Ketone Ketone Imine Imine Ketone->Imine Amine Amine Amine->Imine Spiro_Lactam Spiro-β-Lactam Imine->Spiro_Lactam Acid_Chloride Acid Chloride Ketene Ketene Acid_Chloride->Ketene Base Base Base->Ketene Ketene->Spiro_Lactam

Caption: Key steps in the synthesis of a spiro-β-lactam via Staudinger cycloaddition.

Therapeutic Applications: A Scaffold for All Seasons

The versatility of the bicyclic lactam scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.

Combating Bacterial Resistance: Beyond the β-Lactam Ring

As previously mentioned, the DBO-based non-β-lactam β-lactamase inhibitors have revolutionized the treatment of infections caused by multidrug-resistant bacteria.[2]

  • Avibactam: In combination with ceftazidime, it is effective against a broad spectrum of Gram-negative bacteria that produce Class A, C, and some Class D β-lactamases.[10]

  • Relebactam: Paired with imipenem/cilastatin, it restores the activity of the carbapenem against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[10]

Mechanism of Action: Covalent Inhibition of β-Lactamases

Unlike traditional β-lactam antibiotics, which are substrates for β-lactamases, DBO inhibitors form a stable, covalent acyl-enzyme intermediate that is slow to hydrolyze, effectively inactivating the enzyme.[10]

BLI_Mechanism BLI DBO Inhibitor Acyl_Enzyme Acyl-Enzyme Intermediate (Stable) BLI->Acyl_Enzyme Enzyme β-Lactamase Enzyme->Acyl_Enzyme Hydrolysis Slow Hydrolysis Acyl_Enzyme->Hydrolysis Inactive_Enzyme Inactive Enzyme Hydrolysis->Inactive_Enzyme

Caption: Covalent inhibition mechanism of DBO-based β-lactamase inhibitors.

Anticoagulation Therapy: Targeting Thrombin

Bicyclic lactam scaffolds have been successfully employed in the design of potent and selective thrombin inhibitors.[1][11][12] Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. The rigid bicyclic core serves as a peptidomimetic of the D-Phe-Pro dipeptide that binds to the S2 pocket of thrombin.[1]

CompoundBicyclic CoreThrombin Ki (nM)Selectivity vs. Trypsin
Example 1 Thiazolidine-fused lactam0.5>1000-fold
Example 2 Piperazinone-fused lactam7High

Data compiled from multiple sources.[1][13]

Antiviral Arena: Inhibiting HCV and SARS-CoV-2

The conformational constraints of bicyclic lactams have been exploited to develop potent antiviral agents.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: Bicyclic peptidomimetics based on a[7][8]-azabicyclic lactam core have shown potent inhibition of the HCV NS5A protein, a key component of the viral replication complex.[1][14] These compounds have demonstrated picomolar to nanomolar efficacy in cell-based assays.[8][15]

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: Bicyclic peptides have emerged as a promising modality for targeting the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. These constrained peptides can achieve high binding affinity and potent inhibition of the enzyme.[16][17]

VirusTargetBicyclic ScaffoldPotency (EC50/IC50)
HCVNS5A[7][8]-Azabicyclic lactam9 - 146 pM
SARS-CoV-2MproBicyclic peptide40.46 nM

Data compiled from multiple sources.[8][16]

The Fight Against Cancer: A Scaffold with Cytotoxic Potential

Bicyclic lactam derivatives have demonstrated promising anticancer activity against various cancer cell lines.[14][18][19] The rigid scaffold can be decorated with different functional groups to target specific pathways involved in cancer cell proliferation and survival.

Compound ClassCancer Cell LineIC50 (µM)
Bicyclic γ-lactamsBreast (MCF-7)Not specified, but showed high efficiency
Polyaromatic β-lactamsVariousG2 phase cell cycle arrest
3-Fluoroazetidin-2-onesBreast (MCF-7)0.075

Data compiled from multiple sources.[14][15][19]

Modulating the Central Nervous System (CNS)

The ability of bicyclic lactams to cross the blood-brain barrier and interact with CNS targets makes them attractive scaffolds for the development of novel neurotherapeutics. Bicyclic lactam derivatives have been investigated as cognition enhancers and as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders.[16][20]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The rigid nature of bicyclic lactam scaffolds provides an excellent platform for systematic SAR studies. By strategically modifying the substituents on the bicyclic core, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Thrombin Inhibitors: The P1 and P3 residues of bicyclic lactam thrombin inhibitors are critical for potency and selectivity. Modifications at these positions can significantly impact the binding affinity to thrombin and other serine proteases.[11][13]

  • HCV NS5A Inhibitors: The stereochemistry of the bicyclic core and the nature of the substituents at various positions have been shown to be crucial for potent inhibition of different HCV genotypes.[14]

  • β-Lactamase Inhibitors: The substituents on the DBO core play a key role in determining the spectrum of activity against different classes of β-lactamases.

Future Directions and Conclusion

The bicyclic lactam scaffold continues to be a vibrant and fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies is enabling access to an ever-expanding diversity of bicyclic core structures. This, in turn, is opening up new avenues for the design of therapeutic agents with improved efficacy and safety profiles.

Future research will likely focus on:

  • Exploring new therapeutic targets: The application of bicyclic lactams in areas such as neurodegenerative diseases and metabolic disorders is still in its early stages and holds significant promise.

  • Developing more efficient and stereoselective synthetic methods: The ability to rapidly and efficiently synthesize libraries of diverse bicyclic lactams is crucial for accelerating the drug discovery process.

  • Utilizing computational methods: In silico modeling and design will play an increasingly important role in guiding the synthesis of novel bicyclic lactam derivatives with desired biological activities.

References

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.
  • Fairlie, D. P., & Hoang, H. N. (2006). Improved Synthesis of 7,5‐Fused Bicyclic Lactams for Use as Peptidomimetics.
  • Chen, S., et al. (2023). Multivalent bicyclic peptides are an effective antiviral modality that can potently inhibit SARS-CoV-2.
  • Kazmierski, W. M., et al. (2021). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1775–1781.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Han, W., et al. (1999). Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(7), 913-918.
  • Lemm, J. A., et al. (2010). Identification of hepatitis C virus NS5A inhibitors. Journal of Virology, 84(1), 482-491.
  • Zhang, L., et al. (2024). Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Journal of Medicinal Chemistry.
  • Mangion, I. K., et al. (2011). A concise synthesis of a diazabicyclooctane β-lactamase inhibitor. Organic Letters, 13(20), 5480-5483.
  • Han, W., et al. (2001). Potent and selective bicyclic lactam inhibitors of thrombin. Part 2: P1 modifications. Bioorganic & Medicinal Chemistry Letters, 11(16), 2151-2154.
  • Sharada, L. N., et al. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Organic Chemistry: An Indian Journal, 10(4), 127-133.
  • Bandyopadhyay, D., et al. (2022). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Kredy, H. M. (2020). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology, 12(5), 230-235.
  • Banik, B. K., & Becker, F. F. (2010). Selective anticancer activity of β-lactams derived from polyaromatic compound. Bioorganic & Medicinal Chemistry Letters, 20(6), 1863-1865.
  • Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5482.
  • O'Connell, K. M. G., et al. (2020). Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry, 63(15), 8237–8253.
  • Jasim, S. A., et al. (2021). Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives.
  • Zhai, L., et al. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 27(3), 963.
  • Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect.
  • Kazmierski, W. M., et al. (2021). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. Semantic Scholar.
  • Han, W., et al. (2000). Novel Bicyclic Lactam Inhibitors of Thrombin: Potency and Selectivity Optimization Through P1 Residues.
  • Gnecco, D., et al. (2013). New Route to Synthesize Enantiopure 6-Methyl and 6-Ethyl Bicyclic Lactams Derived from (R)-(-)-2-Phenylglycinol.
  • Han, W. T., et al. (2001). Potent and selective bicyclic lactam inhibitors of thrombin. Part 4. Bioorganic & medicinal chemistry letters, 11(8), 1045–1048.
  • Hegab, S. (2021). Graphviz tutorial. YouTube.
  • Nonn, M., et al. (2018). Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely Functionalized Scaffolds. Chemistry – A European Journal, 24(53), 14213-14224.
  • Reyes-Bravo, E., et al. (2019).
  • Santos, M. M. M., et al. (2017). Bicyclic lactams as potential inhibitors of the NMDA receptor. ChemMedChem, 12(7), 537-545.
  • Graphviz. (2015). Drawing graphs with dot. Graphviz.
  • Winquist, J., et al. (2013). Identification of Structural-Kinetic and Structural-Thermodynamic Relationships for Thrombin Inhibitors. Biochemistry, 52(4), 613-626.
  • Cahill, S. T., et al. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases.
  • Synapse. (2023). Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments.
  • Holl, R., et al. (2009). Structure-Affinity-Relationship Study of Bicyclic σ Receptor Ligands. Central Nervous System Agents in Medicinal Chemistry, 9(3), 196-205.
  • Nivsarkar, M., et al. (2005). Design, synthesis and biological evaluation of novel bicyclic beta-lactams as potential antimalarials. Bioorganic & Medicinal Chemistry Letters, 15(5), 1371-1373.
  • Gupta, M., et al. (2021). Role of Drug Discovery in Central Nervous System Disorders: An Overview. Current Research in Pharmaceutical Sciences, 11(3), 86-90.

Sources

Isoindolone derivatives as pharmaceutical building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Therapeutic Applications in Modern Drug Discovery

Executive Summary

The isoindolin-1-one (isoindolone) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bicyclic rigidity, hydrogen-bonding capability, and metabolic stability. Unlike its oxidized counterpart, phthalimide (isoindoline-1,3-dione), the reduced isoindolone core offers a unique vector for pi-stacking interactions and precise side-chain orientation, making it critical in the design of MDM2-p53 inhibitors, anxiolytics, and immunomodulatory drugs (IMiDs).

This technical guide dissects the isoindolone architecture, detailing high-efficiency synthetic protocols and providing a data-driven analysis of its application in oncology, specifically targeting the p53-MDM2 interaction.

Part 1: The Isoindolone Pharmacophore

The isoindolin-1-one core (2,3-dihydro-1H-isoindol-1-one) serves as a robust scaffold due to its ability to position substituents in three distinct vectors:

  • N-2 Position: Ideal for solubilizing groups or targeting solvent-exposed regions.

  • C-3 Position: A chiral center allowing for stereoselective engagement with hydrophobic pockets (e.g., the Trp23 pocket of MDM2).

  • A-Ring (C4-C7): Electronic tuning via halogenation to modulate pi-stacking and metabolic clearance.

The scaffold's planarity mimics the purine/pyrimidine bases, yet its lactam functionality provides a critical hydrogen bond acceptor (C=O) and donor (N-H, if unsubstituted), essential for kinase hinge binding and protein-protein interaction (PPI) inhibition.

Part 2: Synthetic Methodologies

To maximize library diversity, we contrast a classical "green" cyclization with a modern transition-metal-catalyzed approach.

Protocol A: Base-Mediated Cyclization of 2-Cyanobenzaldehyde (Green Chemistry)

Best for: Rapid generation of N-substituted isoindolones without heavy metals.

Reagents: 2-Cyanobenzaldehyde, Primary Amine (


), KOH, Methanol.
  • Imine Formation: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in MeOH (0.5 M). Stir at RT for 30 min until imine formation is confirmed by TLC.

  • Cyclization: Add KOH (0.1 equiv) as a catalyst. The basic environment triggers the nucleophilic attack of the amine on the nitrile carbon, followed by hydrolysis.

  • Isolation: The product often precipitates. Filter and wash with cold MeOH. If soluble, evaporate solvent and recrystallize from EtOH.

  • Validation:

    
     NMR diagnostic peak: The C-3 methylene protons appear as a singlet (or AB system if chiral) around 
    
    
    
    4.2–4.5 ppm.
Protocol B: Pd-Catalyzed C-H Activation/Carbonylation

Best for: Installing complex aryl groups at the C-3 position via C-H functionalization.

Reagents: N-Substituted Benzamide, Aryl Iodide,


 (5 mol%), 

, Pivalic Acid.
  • Activation: The amide directing group coordinates Pd(II), facilitating ortho-C-H activation.

  • Insertion: Reaction with aryl iodide and CO (or a CO surrogate like benzene-1,3,5-triyl triformate) inserts the carbonyl.

  • Annulation: Intramolecular cyclization releases the isoindolone.

Visualization: Synthetic Workflows

Synthesis_Workflow cluster_0 Method A: Nucleophilic Cyclization cluster_1 Method B: Pd-Catalyzed C-H Activation StartA 2-Cyanobenzaldehyde + Amine InterA Imine Intermediate StartA->InterA MeOH, RT ProdA Isoindolin-1-one InterA->ProdA KOH (cat), Cyclization ProdB 3-Aryl-Isoindolinone StartB Benzamide + Aryl Iodide InterB Pd-Intermediate StartB->InterB Pd(OAc)2, Ag2CO3 InterB->ProdB CO Insertion Annulation

Caption: Comparison of nucleophilic cyclization (Method A) and Pd-catalyzed C-H activation (Method B) for isoindolone synthesis.

Part 3: Therapeutic Application – Oncology (MDM2 Inhibition)

The p53-MDM2 interaction is a primary target in oncology.[1] MDM2 (Murine Double Minute 2) negatively regulates the tumor suppressor p53.[1][2][3][4][5] Isoindolones mimic the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.[3]

Mechanism of Action

Isoindolone derivatives act as PPI Inhibitors . The scaffold's rigidity allows the projection of hydrophobic groups (e.g., chlorophenyl, alkoxy) into the deep hydrophobic cleft of MDM2, displacing p53 and preventing its ubiquitination and degradation.

MDM2_Pathway MDM2 MDM2 Protein Complex MDM2-p53 Complex (Inactive p53) MDM2->Complex Binds p53 p53 Tumor Suppressor p53->Complex Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Complex->p53 Releases Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Inhibits p53 Isoindolone Isoindolone Inhibitor (e.g., NU8231) Isoindolone->MDM2 Competitive Binding (High Affinity) Isoindolone->Complex Disrupts

Caption: Mechanism of MDM2 inhibition by isoindolone derivatives, restoring p53 function and inducing apoptosis.

Case Study: Optimization of NU8231

NU8231 is a seminal isoindolinone-based inhibitor.[6][7][8] Optimization efforts focused on the C-3 alkoxy group and the N-benzyl ring to improve potency from micromolar to nanomolar levels.

Table 1: SAR Optimization of Isoindolinone MDM2 Inhibitors Data derived from Hardcastle et al. and subsequent optimization studies [1, 2].

CompoundR1 (N-Substituent)R2 (C-3 Aryl)R3 (C-3 Alkoxy)IC50 (MDM2-p53)Status
NU8231 2-propyl4-chlorophenyl4-OH-3,5-diOMe-benzyl5.3 µMHit
Analog 1 4-nitrobenzyl4-chlorophenyl3-hydroxypropoxy0.85 µMImproved
Cmpd 74 4-nitrobenzyl4-chlorophenyl(1-(hydroxymethyl)cyclopropyl)methoxy0.23 µMLead
Cmpd 74a 4-nitrobenzyl4-chlorophenyl(R)-isomer of above0.17 µM Active Enantiomer

Key SAR Insights:

  • C-3 Aryl: A para-chloro substituent (R2) is critical for filling the Trp23 pocket.

  • Stereochemistry: The (R)-enantiomer (Cmpd 74a) consistently outperforms the (S)-enantiomer, confirming specific chiral recognition by MDM2.

  • Solubility: Introduction of the hydroxymethyl-cyclopropyl group (R3) improves water solubility while maintaining hydrophobic contacts.

Visualization: SAR Logic

SAR_Map Core Isoindolin-1-one Scaffold N2 N-2 Position (Solvent Front) Core->N2 Solubilizing Groups (e.g., Morpholine) C3_Aryl C-3 Aryl Group (Trp23 Pocket) Core->C3_Aryl Must be Lipophilic (e.g., p-Cl-Ph) C3_Alkoxy C-3 Alkoxy/Hydroxy (Phe19 Pocket) Core->C3_Alkoxy H-Bond Donors Increase Potency A_Ring A-Ring (C4-C7) (Leu26 Pocket) Core->A_Ring Halogenation (Cl/F) Modulates Metabolism

Caption: Structure-Activity Relationship (SAR) map highlighting key substitution vectors on the isoindolone core.

Part 4: Beyond Oncology – IMiDs and PROTACs

The structural cousin of isoindolone, isoindoline-1,3-dione (phthalimide) , forms the basis of Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide .

  • Lenalidomide: Technically an amino-substituted isoindolin-1-one (reduced phthalimide). It binds to Cereblon (CRBN) , an E3 ubiquitin ligase component.

  • PROTACs: Modern drug discovery utilizes the isoindolone/phthalimide scaffold as the "warhead" to recruit CRBN. By linking an isoindolone (CRBN binder) to a ligand for a target protein (e.g., BRD4), researchers create Proteolysis Targeting Chimeras (PROTACs) that degrade disease-causing proteins rather than just inhibiting them [3].

References
  • Hardcastle, I. R., et al. (2005).[4] Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction.[6][7][8][9] Bioorganic & Medicinal Chemistry Letters.

  • Watson, A. F., et al. (2011). Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency.[6][7][8][9][10] Journal of Medicinal Chemistry.[9]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology.

  • BenchChem Technical Review. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.[11]

Sources

Hexahydroisoindolone Therapeutic Applications in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The Hexahydroisoindolone scaffold represents a privileged structural motif in oncology, most notably serving as the pharmacophoric core of the cytochalasan family of fungal metabolites. Unlike its unsaturated counterpart (isoindolinone)—which is frequently associated with p53-MDM2 inhibition—the fully saturated hexahydro-1H-isoindol-1-one system is a master regulator of cytoskeletal dynamics, specifically targeting actin polymerization.

This technical guide details the therapeutic utility, chemical synthesis, and biological characterization of hexahydroisoindolone derivatives.

Executive Summary

The hexahydroisoindolone (HHI) scaffold is a bicyclic lactam system fused to a cyclohexane ring. It is the defining structural feature of cytochalasins (e.g., Cytochalasin B, D, and Pyrichalasin H), a class of potent mycotoxins that exhibit profound anticancer activity through migrastatic (anti-metastatic) and cytotoxic mechanisms.

While traditional chemotherapy targets rapidly dividing cells via DNA damage or microtubule disruption (taxanes/vinca alkaloids), HHI derivatives offer a distinct mechanism: actin filament disruption . By binding to the barbed end of actin filaments, these compounds inhibit elongation, causing cytokinesis failure and preventing cancer cell migration.

Chemical Architecture & Pharmacophore

The core structure is a cis-fused hexahydro-1H-isoindol-1-one . Its biological potency stems from three critical structural features:

  • Bicyclic Lactam Core : Provides rigid stereochemical positioning of hydrogen bond donors/acceptors.

  • Macrocyclic Ring (Variable) : In natural cytochalasins, a macrocycle (11-14 members) connects the C8 and C9 positions, creating a hydrophobic pocket essential for high-affinity actin binding.

  • Functionalization Points : The C3, C4, and N2 positions allow for "diversity-oriented synthesis" (DOS) to tune solubility and metabolic stability.

Structural Relationship[1][2][3][4][5]
  • Isoindolinone (Unsaturated) : Planar, aromatic. Often targets p53-MDM2 (e.g., Nutlin analogs).[1]

  • Hexahydroisoindolone (Saturated) : 3D, non-planar. Targets Actin/Cytoskeleton.

Mechanisms of Action (MOA)

Primary Mechanism: Actin Cytoskeleton Disruption

The HHI core binds to the barbed (fast-growing) end of F-actin filaments. This binding event blocks the addition of G-actin monomers, leading to:

  • Inhibition of Cytokinesis : Cells initiate division but fail to separate, leading to multinucleation and subsequent apoptosis (mitotic catastrophe).

  • Anti-Metastatic Activity : Disruption of the actin cortex prevents the formation of lamellipodia and filopodia, effectively immobilizing invasive cancer cells.

Secondary Mechanism: Induction of Anoikis

By severing the connection between the cytoskeleton and the extracellular matrix (ECM), HHI derivatives trigger anoikis —a form of programmed cell death induced by loss of anchorage, to which metastatic cells are typically resistant.

MOA_Actin HHI Hexahydroisoindolone (Cytochalasin Core) Actin_F F-Actin Filament (Barbed End) HHI->Actin_F Binds High Affinity Actin_G G-Actin Monomers Actin_G->Actin_F Polymerization Complex HHI-Actin Complex (Capped) Actin_F->Complex Capping Effect1 Inhibition of Elongation Complex->Effect1 Blocks Monomer Addition Effect2 Cytokinesis Failure Effect1->Effect2 Effect3 Loss of Motility Effect1->Effect3 Outcome Apoptosis & Migrastasis Effect2->Outcome Effect3->Outcome

Figure 1: Mechanism of Action. The hexahydroisoindolone core caps the barbed end of F-actin, halting polymerization and triggering downstream apoptotic and anti-migratory effects.

Synthesis & Derivatization

The most robust route to the HHI scaffold is the Intramolecular Diels-Alder (IMDA) reaction. This approach allows for the rapid construction of the bicyclic core with precise stereocontrol.

Protocol: IMDA Synthesis of HHI Core

Objective : Synthesize the cis-fused hexahydroisoindolone core from a linear triene precursor.

  • Precursor Assembly : Couple a sorbic acid derivative (diene) with an allylamine (dienophile) via an amide bond.

  • Thermal Cyclization :

    • Dissolve the linear precursor in Toluene (0.05 M).

    • Add BHT (10 mol%) as a radical scavenger.

    • Heat to 110°C in a sealed tube for 12–24 hours.

    • Note: Lewis acids (e.g., Et2AlCl) can catalyze this reaction at lower temperatures (0°C to RT) to improve endo/exo selectivity.

  • Purification : Evaporate solvent and purify via flash chromatography (Hexane/EtOAc). The cis-fused product is typically the major diastereomer due to the geometric constraints of the transition state.

IMDA_Synthesis Precursor Linear Triene Precursor (Diene-Amide-Dienophile) Condition Thermal (110°C) or Lewis Acid (Et2AlCl) Precursor->Condition TS Endo-Transition State Condition->TS Product Cis-Hexahydroisoindolone Scaffold TS->Product Cyclization

Figure 2: Intramolecular Diels-Alder (IMDA) pathway for constructing the hexahydroisoindolone core.

Experimental Validation Protocols

In Vitro Actin Polymerization Assay

Purpose : To quantify the inhibition of actin filament growth by HHI derivatives. Reagents : Pyrene-labeled rabbit muscle actin, Polymerization Buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP).

Protocol :

  • Preparation : Dilute Pyrene-Actin to 2 µM in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2).

  • Treatment : Incubate actin with HHI derivative (0.1 – 10 µM) or Cytochalasin D (Positive Control) for 10 min.

  • Induction : Add 10x Polymerization Buffer to initiate filament formation.

  • Measurement : Monitor fluorescence (Ex 365 nm / Em 407 nm) every 30 seconds for 1 hour using a kinetic plate reader.

  • Analysis : The slope of the linear phase represents the polymerization rate. A decrease in slope relative to DMSO control indicates inhibition.

Migrastatic Evaluation (Wound Healing Assay)

Purpose : To assess the anti-metastatic potential (inhibition of cell migration) independent of cytotoxicity.

  • Seeding : Seed HCT116 or MDA-MB-231 cells in a 6-well plate; grow to 100% confluence.

  • Scratch : Create a uniform scratch using a P200 pipette tip. Wash with PBS to remove debris.

  • Treatment : Add media containing HHI derivative at sub-cytotoxic concentrations (determined via MTT, typically < IC10).

  • Imaging : Image the scratch at t=0, 12, and 24 hours.

  • Quantification : Calculate % Wound Closure =

    
    .
    

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) of key HHI derivatives relative to standard agents.

CompoundTargetIC50 (Cytotoxicity - HeLa)Kd (Actin Binding)Solubility (Aq)
Cytochalasin D F-Actin (Barbed End)0.2 - 0.5 µM~2 nMPoor
Pyrichalasin H F-Actin0.18 µM< 10 nMModerate
Synthetic HHI-1 F-Actin2.5 µM45 nMHigh
Synthetic HHI-2 MDM2 (Weak/Off-target)> 50 µMN/AHigh
Nutlin-3a MDM2 (p53)0.09 µMN/ALow

Note: Synthetic HHI-1 refers to a simplified hexahydroisoindolone lacking the macrocycle. While less potent than natural cytochalasins, it offers superior solubility and synthetic accessibility.

Challenges & Future Directions

  • Selectivity : Natural cytochalasins are broadly cytotoxic. The challenge is to engineer HHI derivatives that preferentially accumulate in tumor tissue or target cancer-specific actin isoforms.

  • Synthesis : While the core is accessible via IMDA, the macrocyclic ring found in natural products is difficult to close synthetically. "Truncated" HHI derivatives (lacking the macrocycle) are easier to make but often suffer a potency drop (see Table above).

  • Scaffold Hopping : Recent efforts utilize the HHI core to display pharmacophores for other targets, such as Hsp90 or Tubulin , leveraging the rigid bicyclic framework to project substituents into specific protein pockets.

References

  • Trendowski, M. (2015). The promise of cytochalasins as anticancer agents.[2] Anticancer Drugs.[3][4][5][6][7][8][9][10] Link

  • Scherlach, K. & Hertweck, C. (2009). Triggering the biosynthesis of the new fungal metabolite pyrichalasin H. Org. Biomol. Chem. Link

  • Vassilev, L.T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[1] Science. (Reference for Isoindolinone comparison). Link

  • Haidle, A.M.[6][11] & Myers, A.G. (2004). An enantioselective synthesis of the cytochalasin core. PNAS. Link

  • Min, Y., et al. (2025). Synthesis of l-β-(6-azulenyl)alanine and the fluorescent actin disruptor (6-azuleno)chalasin H. RSC Advances. Link

Sources

Hexahydro-1H-isoindol-5(6H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility [1]

Executive Summary

Hexahydro-1H-isoindol-5(6H)-one (CAS: 1360364-03-9; also referred to as octahydroisoindol-5-one) represents a critical bicyclic pharmacophore in modern drug discovery.[1] Structurally characterized by a fused [4.3.0] bicyclic system—comprising a pyrrolidine ring fused to a cyclohexanone—this scaffold serves as a conformationally restricted mimic of proline and piperidine.[1]

Its utility stems from its ability to orient substituents in precise vectors, making it an ideal building block for PARP inhibitors , NMDA receptor antagonists , and dipeptidyl peptidase IV (DPP-4) inhibitors .[1] This guide details the physicochemical properties, validated synthetic protocols, and structural biology of this versatile intermediate.[1]

Physicochemical Profile

The core identity of the molecule is defined by its saturation level and the positioning of the ketone functionality, which introduces a dipole and a handle for further functionalization.[1]

Core Identity Data
PropertyDataNotes
IUPAC Name 1,2,3,3a,4,6,7,7a-octahydroisoindol-5-oneOften listed as "Hexahydro..." in catalogs due to nomenclature based on the isoindole parent.[1]
Molecular Formula C₈H₁₃NO Consistent with a fully saturated bicyclic ketone.[1]
Molecular Weight 139.19 g/mol Monoisotopic Mass: 139.0997 Da
CAS Number 1360364-03-9Generic entries may vary by salt form (e.g., HCl salt).[1]
Physical State Viscous oil or low-melting solidHighly dependent on stereochemistry (cis vs trans fusion).[1]
Solubility DMSO, Methanol, DCMModerate water solubility due to the secondary amine and ketone.[1]
Structural Geometry & Stereochemistry

The fusion of the five- and six-membered rings creates two stereochemical possibilities:

  • Cis-Fusion: The thermodynamic product in many synthetic routes (e.g., Diels-Alder followed by hydrogenation).[1] It adopts a folded "cup" shape, placing the nitrogen lone pair and the ketone vector in a convergent orientation.[1]

  • Trans-Fusion: Rigid and extended.[1] Often requires specific synthetic forcing (e.g., reduction of aromatic precursors under specific conditions).[1]

Key Insight: The cis-isomer is the predominant scaffold in medicinal chemistry libraries due to its ability to mimic beta-turn secondary structures in peptidomimetics.[1]

Synthetic Pathways

The synthesis of this compound requires constructing the [4.3.0] bicyclic framework.[1] Two primary methodologies are dominant: Robinson Annulation (constructive) and Birch Reduction (deconstructive).[1]

Methodology A: The Robinson Annulation Route (Constructive)

This method builds the six-membered ring onto an existing pyrrolidine core.[1] It is preferred for generating the cis-fused system with high regiocontrol.[1]

Protocol:

  • Starting Material: N-Boc-3-pyrrolidinone.[1]

  • Reagent: Methyl Vinyl Ketone (MVK).[1]

  • Catalyst: Base (e.g., KOH or Pyrrolidine/Acetic Acid for asymmetric catalysis).[1]

  • Mechanism: Michael addition of the enolate of 3-pyrrolidinone to MVK, followed by intramolecular Aldol condensation.[1]

RobinsonAnnulation Start N-Boc-3-pyrrolidinone Inter Michael Adduct (Intermediate) Start->Inter Base (KOH/MeOH) 0°C to RT MVK Methyl Vinyl Ketone MVK->Inter Product N-Boc-Hexahydro-1H- isoindol-5(6H)-one Inter->Product Aldol Condensation (-H2O)

Figure 1: Robinson Annulation pathway for the construction of the isoindolone core.

Methodology B: Reductive Functionalization (Deconstructive)

This route starts with the aromatic isoindole or isoindoline core and selectively reduces the benzene ring to the ketone.[1]

Protocol:

  • Starting Material: 5-Methoxyisoindoline (N-protected).[1]

  • Step 1 (Birch Reduction): Li/NH₃, EtOH.[1] Reduces the benzene ring to the enol ether (1,4-diene).[1]

  • Step 2 (Hydrolysis): Dilute HCl. Hydrolyzes the enol ether to the ketone and isomerizes the double bond to the thermodynamically stable position (or reduces it further if hydrogenation is employed).[1]

Reactivity & Medicinal Applications[1][2]

The 5-ketone functionality is the "warhead" for chemical diversification.[1]

Chemical Reactivity Profile
  • C-5 Ketone: Susceptible to reductive amination (forming amines), Grignard addition (forming tertiary alcohols), or hydrazine condensation (forming phthalazinones).[1]

  • N-2 Amine: If unprotected, it serves as a nucleophile for coupling to drug scaffolds (e.g., amide coupling).[1]

Validated Application: PARP Inhibitor Synthesis

One of the most high-value applications of this scaffold is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1]

Mechanism: The hexahydro-isoindol-5-one is condensed with hydrazine derivatives to form phthalazinone cores. These tricyclic structures mimic the nicotinamide pocket of NAD+, effectively inhibiting PARP activity in cancer cells (synthetic lethality in BRCA-deficient tumors).[1]

PARPSynthesis Isoindolone This compound Condensation Condensation Reaction (EtOH, Reflux) Isoindolone->Condensation Hydrazine Hydrazine Carboxylate Derivative Hydrazine->Condensation Phthalazinone Phthalazinone Derivative (PARP Inhibitor Core) Condensation->Phthalazinone Cyclization

Figure 2: Synthesis of PARP inhibitor pharmacophores via the isoindolone scaffold.[1]

Experimental Protocol: Synthesis of N-Boc-Hexahydro-1H-isoindol-5(6H)-one

Note: This protocol is adapted for the Robinson Annulation route, offering high reproducibility.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 eq)[1]

  • Methyl Vinyl Ketone (1.2 eq)[1]

  • Potassium Hydroxide (KOH) (0.5 eq)

  • Ethanol (Solvent)[1]

Step-by-Step:

  • Preparation: Dissolve N-Boc-3-pyrrolidinone in ethanol (0.5 M concentration) in a round-bottom flask under N₂ atmosphere.

  • Addition: Cool to 0°C. Add KOH (dissolved in minimal ethanol) dropwise.

  • Alkylation: Add Methyl Vinyl Ketone (MVK) slowly over 30 minutes to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Neutralize with 1N HCl. Extract with Dichloromethane (3x).[1] Wash organics with brine, dry over MgSO₄.[1][2]

  • Purification: Flash column chromatography on silica gel. Elute with 20-40% EtOAc in Hexanes.[1]

  • Yield: Expect 60-75% of the bicyclic enone/ketone (depending on exact conditions, hydrogenation may be required to remove the enone unsaturation if the fully saturated ketone is desired).[1]

References

  • PubChem Compound Summary. (2025). This compound (CID 105428055).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Google Patents. (2012).[1] Phthalazinone derivative, and preparation method and pharmaceutical use thereof (WO2012019426A1).[1]

  • MDPI. (2023).[1] N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis.[Link][1]

Sources

Patent landscape for hexahydroisoindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent landscape for hexahydroisoindole derivatives. It is structured to serve researchers and drug development professionals, focusing on chemical architecture, therapeutic utility, synthesis methodologies, and the legal IP framework.

Technical Guide & Whitepaper

Executive Summary

The hexahydroisoindole scaffold represents a privileged bicyclic architecture in medicinal and agricultural chemistry.[1] Characterized by a cyclohexane ring fused to a nitrogen-containing five-membered ring (pyrrolidine or pyrroline), this moiety serves as a critical pharmacophore in two distinct high-value patent clusters: Agrochemicals (specifically Protoporphyrinogen Oxidase (PPO) inhibitors) and Antivirals (HCV NS3/4A protease inhibitors).[1]

The patent landscape is bifurcated by oxidation state and functionalization:

  • Hexahydro-1H-isoindole-1,3-diones (Hexahydrophthalimides): Dominant in herbicidal patents.[1]

  • Octahydroindoles (Perhydroindoles): Dominant in pharmaceutical patents, functioning as bulky proline mimetics.[1]

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and assignee networks defining this space.

Chemical Architecture & Stereochemical Relevance

The core utility of the hexahydroisoindole derivative lies in its ability to lock functional groups into specific spatial orientations. The fusion of the six- and five-membered rings creates a rigid bicyclic system.[1]

The Cis vs. Trans Fusion
  • Cis-Fused: The thermodynamic product of Diels-Alder reactions (endo-rule).[1] This conformation creates a "bent" topology, crucial for fitting into the globular domains of enzymes like PPO.

  • Trans-Fused: Accessed via specific hydrogenation protocols or isomerization.[1] This conformation is flatter and linear, often preferred in protease inhibitors to mimic the peptide backbone.

Key Scaffolds in IP
Scaffold ClassStructure DescriptionPrimary ApplicationKey Patent Assignees
Hexahydro-1,3-dione Cyclohexane fused to succinimideHerbicides (PPO Inhibitors)Syngenta, Sumitomo, Bayer
2-Azabicyclo[4.3.0]nonane Reduced isoindole (Octahydro)HCV Protease InhibitorsBoehringer Ingelheim, Merck
Tetrahydroisoindole One double bond in C6 ringIntermediate / AgrochemicalDuPont (Historical), FMC

Therapeutic & Industrial Applications[5][6]

Cluster A: Agrochemicals (Herbicides)

The largest volume of patents involving hexahydroisoindole-1,3-diones targets the inhibition of Protoporphyrinogen Oxidase (PPO) .[1] Inhibition of PPO leads to the accumulation of protoporphyrin IX, causing massive lipid peroxidation in weeds upon light exposure.

  • Mechanism: The dione moiety mimics the substrate's binding interaction within the PPO active site.

  • Patent Trend: Recent filings focus on "safeners" (additives that protect crops) and resistance-breaking analogs.[1]

Cluster B: Antivirals (HCV)

In the pharmaceutical sector, the fully saturated octahydroisoindole-2-carboxylic acid is a high-value intermediate.[1] It serves as a bicyclic proline surrogate.[1]

  • Case Study (Boceprevir/Telaprevir Analogs): The rigid bicyclic structure restricts the conformational entropy of the peptide backbone, enhancing binding affinity to the HCV NS3 protease.

  • IP Focus: Patents claim specific stereoisomers (e.g., (1R, 3aS, 7aR)-octahydroisoindole) optimized for potency.

Cluster C: Emerging Pharmacology (Pain & Inflammation)

Recent disclosures (e.g., US8288432) identify tetrahydro- and hexahydroisoindoles as NADPH Oxidase (NOX) inhibitors.[1] This opens new IP avenues for treating oxidative stress-related diseases, including fibrosis and neurodegeneration.[1]

Technical Deep Dive: Synthesis Methodologies

The synthesis of these derivatives is a "gatekeeper" technology in the patent landscape. Freedom-to-operate often hinges on novel synthetic routes.[1]

The Diels-Alder Dominance

The most cited route for generating the hexahydroisoindole core is the Intermolecular Diels-Alder (IMDA) reaction between a diene (e.g., butadiene) and a maleimide dienophile.[1]

Protocol 1: General Synthesis of cis-Hexahydroisoindole-1,3-dione

  • Step 1 (Cycloaddition): React maleimide with 1,3-butadiene in toluene at reflux (110°C) for 12 hours. This yields the tetrahydroisoindole-1,3-dione (THID).[1]

    • Yield: Typically 85-95%.[1]

    • Stereochemistry: Predominantly cis-fused (endo product).[1]

  • Step 2 (Hydrogenation): The THID is subjected to catalytic hydrogenation.[1]

    • Catalyst: 5% Pd/C or Ru/C (for higher cis-selectivity).[1]

    • Conditions: 50 psi H2, MeOH, RT, 4 hours.

    • Result:cis-Hexahydroisoindole-1,3-dione.[1]

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Stereochemical Control Start Precursors (Maleimide + Diene) Process1 Diels-Alder (Toluene, Reflux) Start->Process1 Inter Intermediate (Tetrahydroisoindole) Process2 Hydrogenation (Pd/C, H2) Inter->Process2 Final Target Scaffold (Hexahydroisoindole) Process1->Inter Process2->Final

Figure 1: Standard industrial synthesis route for hexahydroisoindole scaffolds via Diels-Alder cycloaddition and catalytic hydrogenation.

Patent Landscape & Assignee Network[1]

The landscape is highly consolidated in the agrochemical sector but fragmented in pharma.[1]

Key Assignees
  • Syngenta & Sumitomo Chemical: Hold the majority of patents for herbicidal diones.[1] Their IP strategy involves protecting specific substitution patterns on the phenyl ring attached to the isoindole nitrogen.[1]

  • Boehringer Ingelheim: A major player in the HCV space, holding patents for octahydroisoindole-based protease inhibitors.[1]

  • Genkyotex (Calliditas): Holds niche IP for NOX inhibitors using this scaffold.[1]

IP Network Visualization

PatentLandscape Syngenta Syngenta / Sumitomo (Agrochemicals) Herbicide Herbicides (PPO Inhibitors) Syngenta->Herbicide Boehringer Boehringer Ingelheim (Pharma) HCV Antivirals (HCV NS3 Inhibitors) Boehringer->HCV Genkyotex Genkyotex (Biotech) NOX NOX Inhibitors (Fibrosis/Pain) Genkyotex->NOX Dione Hexahydro-1,3-diones (Phthalimides) Herbicide->Dione Primary Scaffold Octa Octahydroisoindoles (Proline Mimetics) HCV->Octa Core Pharmacophore NOX->Dione Novel Utility NOX->Octa Minor Utility

Figure 2: Assignee-Application network showing the divergence of the scaffold into herbicidal diones and pharmaceutical proline mimetics.[1]

Strategic Outlook & Freedom to Operate

  • Expiry Cliff: Many foundational patents for the basic cis-hexahydrophthalimide herbicides (from the 1980s-90s) have expired, creating a generic market.[1] Innovation now lies in formulation patents (e.g., mixing with glyphosate) and crystal forms .

  • Pharma Opportunity: The use of hexahydroisoindoles in neurodegenerative diseases (via NOX inhibition) is a less crowded space compared to HCV, offering significant "white space" for new filings.

References

  • Vertex Pharmaceuticals/Boehringer Ingelheim. (2004).[1] Crystalline phases of a potent HCV inhibitor. WO2004087741.[1] Link

  • Sumitomo Chemical Co. (1987).[1] 2-Substituted phenyl-4,5,6,7-tetrahydro-2H-isoindole-1,3-diones, and their production and use. US Patent 4,684,397.[1] Link

  • Genkyotex SA. (2012).[1] Tetrahydroindole derivatives as NADPH oxidase inhibitors. US Patent 8,288,432.[1] Link

  • Syngenta Crop Protection. (2022).[1] Herbicidal Compounds. US Patent Application 20220400676.[1] Link

  • Gündoğdu, Ö. Y. (2023).[1][2][3] Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives. Chemical Papers. Link

  • KVK Agro A/S. (1995).[1][4] Stabilized Herbicide Compositions. EP Patent 0637910.[1] Link

Sources

Methodological & Application

Reagents for reduction of isoindoline-1,3-dione to lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The selective reduction of isoindoline-1,3-dione (phthalimide) to isoindolin-1-one (phthalimidine/lactam) is a pivotal transformation in medicinal chemistry. This scaffold is ubiquitous in bioactive alkaloids, antipsychotics, and anti-inflammatory agents.

The Challenge: The reduction landscape of phthalimides is treacherous. Researchers face three primary divergent pathways (see Diagram 1):

  • Target Pathway (Lactam): Removal of one carbonyl oxygen (4e⁻ reduction).

  • Over-Reduction (Amine): Removal of both carbonyl oxygens to form isoindoline (8e⁻ reduction).

  • Hydrolytic Ring Opening/Rearrangement: Formation of phthalide (lactone) or ring-opened hydroxy-amides, particularly common with unsubstituted phthalimides in basic media.

This guide details two distinct, field-proven protocols to navigate this selectivity:

  • Protocol A (High Fidelity): A two-step Hydride/Silane reduction for maximum chemoselectivity.

  • Protocol B (Scalable/Classic): A Metal/Acid reduction (Zn or Sn) for robust, large-scale synthesis.

Reaction Landscape Visualization

The following diagram illustrates the critical decision points in the reduction pathway.

PhthalimideReduction Start Isoindoline-1,3-dione (Phthalimide) Inter 3-Hydroxyisoindolin-1-one (Hemiamidal) Start->Inter NaBH4 (Controlled) Target Isoindolin-1-one (Lactam/Phthalimidine) Start->Target Zn/Sn + Acid (Direct) SideProd Phthalide (Lactone) Start->SideProd Zn + NaOH (Hydrolysis Risk) Inter->Target Et3SiH + TFA (Ionic Reduction) OverRed Isoindoline (Amine) Target->OverRed LiAlH4 (Strong Hydride)

Caption: Divergent reduction pathways. The yellow node represents the stable intermediate in Protocol A.

Protocol A: The Two-Stage Hydride Reduction (High Precision)

Application: Ideal for complex substrates, N-substituted derivatives, and scenarios where functional group tolerance (e.g., halides, esters) is required. Mechanism: Nucleophilic attack by borohydride forms a stable hemiamidal (3-hydroxyisoindolinone). Subsequent treatment with a Lewis acid and a silane generates an N-acyliminium ion, which is intercepted by a hydride to yield the lactam.

Step 1: Formation of 3-Hydroxyisoindolin-1-one

Reagents:

  • Substrate: Isoindoline-1,3-dione (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the phthalimide (10 mmol) in MeOH (50 mL). Cool to 0°C.[1]

  • Addition: Add NaBH₄ (15-20 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2-4 hours. Monitor by TLC (the hydroxy intermediate is more polar than the starting material).

  • Quench: Acidify carefully with 2M HCl to pH ~3-4 to decompose excess borohydride.

  • Isolation: Concentrate the solvent. Extract with Ethyl Acetate (EtOAc). The product, 3-hydroxyisoindolin-1-one, often precipitates or can be recrystallized.

Step 2: Deoxygenation to Isoindolin-1-one

Reagents:

  • Substrate: 3-Hydroxyisoindolin-1-one (from Step 1)

  • Reductant: Triethylsilane (Et₃SiH) (2.0 equiv)

  • Acid/Catalyst: Trifluoroacetic Acid (TFA) (3.0 equiv) or BF₃·OEt₂ (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Setup: Suspend the hydroxy-lactam (5 mmol) in anhydrous DCM (20 mL) under Nitrogen/Argon.

  • Acid Activation: Add TFA (15 mmol) dropwise. The suspension usually clears as the N-acyliminium ion forms.

  • Reduction: Add Et₃SiH (10 mmol) via syringe.

  • Completion: Stir at RT for 2-6 hours.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

Data Summary: Protocol A

ParameterSpecificationRationale
Stoichiometry 1.5-2.0 eq NaBH₄Ensures complete conversion to hemiamidal without ring opening.
Temperature 0°C

RT
Controls exotherm; prevents over-reduction.
Silane Choice Et₃SiH (Triethylsilane)Mild hydride donor; compatible with most functional groups.
Yield 75-90% (2 steps)High efficiency due to lack of side-reactions.

Protocol B: The Classic Metal-Acid Reduction (Scalable)

Application: Best for large-scale synthesis of N-substituted phthalimides or simple unsubstituted isoindolinones where cost is a driver. Caveat: For unsubstituted phthalimide, Tin (Sn) is historically preferred over Zinc (Zn) to avoid phthalide formation, though Zn/AcOH works well for N-alkyl/aryl derivatives.

Mechanism & Workflow

This method utilizes a dissolving metal reduction (Clemmensen-type). The metal surface donates electrons to the carbonyl, followed by protonation.

MetalReduction Step1 Phthalimide Adsorption on Metal Surface Step2 Electron Transfer (SET) Radical Anion Formation Step1->Step2 Step3 Protonation (AcOH/HCl) Hydroxy Intermediate Step2->Step3 Step4 Elimination of H2O Reduction to Methylene Step3->Step4

Caption: Surface-mediated electron transfer mechanism.

Protocol (Zn/Acetic Acid)

Reagents:

  • Substrate: N-Substituted Phthalimide (1.0 equiv)

  • Reductant: Zinc Dust (Activated) (5.0 - 10.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate)

  • Catalyst (Optional): Copper(II) Sulfate (cat.) to form Zn-Cu couple.

Procedure:

  • Activation: If using older Zn dust, wash with dilute HCl, then water, acetone, and ether, and dry under vacuum.

  • Reaction: Combine substrate and Zn dust in Glacial AcOH.

  • Heating: Heat the mixture to reflux (approx. 118°C).

  • Monitoring: Reflux for 12-24 hours. The reaction is heterogeneous.

  • Workup: Cool to RT. Filter off excess Zinc through Celite.

  • Neutralization: Concentrate the filtrate. Pour residue into ice water and basify with NaOH or Na₂CO₃ to precipitate the product.

  • Purification: Recrystallize from EtOH or purify by flash chromatography.

Protocol Variation (Sn/HCl for Unsubstituted Phthalimide): For the parent isoindoline-1,3-dione, refluxing with Tin (Sn) granules in conc. HCl is the historical method of choice to obtain isoindolin-1-one (phthalimidine) rather than phthalide.

  • Ratio: 1 part Phthalimide : 2 parts Sn : 5 parts conc. HCl.

  • Workup: Requires careful removal of Tin salts (often as sulfide or via extensive basic extraction).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Product is Phthalide (Lactone) Hydrolysis occurring before reduction.Avoid strong bases. Switch from Zn/NaOH to Zn/AcOH or use Protocol A (NaBH₄).
Over-reduction to Amine Reducing agent too strong (e.g., LiAlH₄).Switch to NaBH₄ (Protocol A). LiAlH₄ is difficult to stop at the lactam stage.
Incomplete Reduction (Step 2) Stable hemiamidal not ionizing.Increase Acid Strength. Switch from TFA to BF₃·OEt₂ or TMSOTf. Ensure anhydrous conditions.
Low Yield (Zn Reduction) Zinc surface passivation.Activate Zinc with dilute HCl or use Zn-Cu couple. Ensure vigorous mechanical stirring.

References

  • NaBH4 Reduction Mechanism & Scope

    • Horii, Z., et al. "Reduction of Phthalimides with Sodium Borohydride." Journal of Organic Chemistry, vol. 26, no. 7, 1961, pp. 2273–2276.
  • Silane-Mediated Reduction (Ionic Hydrogenation)

    • Maki, Y., et al. "Reduction of N-Substituted Phthalimides to Isoindolinones." Chemical & Pharmaceutical Bulletin, vol. 52, no. 8, 2004, pp. 1009.
  • Zinc/Acid Reduction (Classic Protocols)
  • Catalytic Hydrogenation Alternatives

    • McMurry, J. E. "Carbonyl-Coupling Reactions Using Low-Valent Titanium." Chemical Reviews, vol. 89, no. 7, 1989.
  • General Review of Isoindolinone Synthesis

    • Gao, S., et al. "Recent Advances in the Synthesis of Isoindolin-1-ones." Organic Chemistry Frontiers, 2020.

Sources

One-pot cascade reactions for isoindolone scaffold construction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Cascade Protocols for Isoindolin-1-one Scaffold Construction

Executive Summary

The isoindolin-1-one (isoindolone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in anti-inflammatory, antipsychotic (e.g., Pazinaclone), and antineoplastic agents (e.g., Lenalidomide analogs). Traditional synthesis often involves multi-step lithiation or condensation procedures that suffer from poor atom economy and limited functional group tolerance.

This Application Note details two advanced one-pot cascade protocols designed for drug discovery workflows. By leveraging transition-metal catalysis—specifically Rh(III) C–H activation and Pd(0) carbonylative cascades—researchers can achieve rapid complexity generation, converting simple benzamides or halides into complex fused heterocycles without isolating intermediates.

Mechanistic Foundation: Rh(III)-Catalyzed C–H Activation[1]

The most powerful method for constructing the isoindolone core is the Rh(III)-catalyzed annulation of benzamides with alkynes. This reaction operates via a redox-neutral cascade , utilizing an oxidizing directing group (typically


-methoxy or 

-pivaloyloxy) to drive the reaction, eliminating the need for stoichiometric external oxidants.
Mechanism of Action
  • C–H Activation: The active [Cp*Rh(III)] species coordinates to the directing group (DG) and activates the ortho C–H bond, forming a five-membered rhodacycle.

  • Insertion: The alkyne inserts into the Rh–C bond.

  • Cyclization/Elimination: The metal center coordinates with the amide nitrogen; subsequent reductive elimination and N–O bond cleavage releases the product and regenerates the active catalyst.

Rh_Catalytic_Cycle Start Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(III)-X Start->Active AgSbF6 (Activator) Coordination 1. Coordination (Benzamide + Rh) Active->Coordination CH_Activation 2. C-H Activation (Rhodacycle Formation) Coordination->CH_Activation -HOAc Insertion 3. Alkyne Insertion (7-Membered Rhodacycle) CH_Activation->Insertion + Alkyne Reductive_Elim 4. Reductive Elimination & N-O Cleavage Insertion->Reductive_Elim Reductive_Elim->Active Catalyst Regeneration Product Isoindolin-1-one Product Reductive_Elim->Product

Figure 1: Catalytic cycle for the Rh(III)-catalyzed C–H activation/annulation of N-methoxybenzamides with alkynes.

Application Protocol A: Rh(III)-Catalyzed Redox-Neutral Annulation

Objective: Synthesis of 3,4-disubstituted isoindolin-1-ones from


-methoxybenzamides.
Key Advantage:  High atom economy; internal oxidant strategy avoids hazardous external oxidants (e.g., Cu(OAc)₂).
Materials & Reagents
ComponentRoleSpecification
Substrate Precursor

-methoxybenzamide derivative (1.0 equiv)
Coupling Partner ReagentInternal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)
Catalyst Catalyst[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)
Additive ActivatorAgSbF₆ (10 mol%) or CsOAc (for base-assisted routes)
Solvent MediumTFE (2,2,2-Trifluoroethanol) or MeOH
Step-by-Step Methodology
  • Catalyst Activation:

    • In a glovebox or under

      
       flow, charge a dried screw-cap pressure tube with [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
      
    • Note: AgSbF₆ abstracts chloride ligands, generating the cationic active species.

  • Substrate Addition:

    • Add the

      
      -methoxybenzamide (0.2 mmol, 1.0 equiv) and the alkyne (0.24 mmol, 1.2 equiv).
      
    • Add anhydrous TFE (2.0 mL, 0.1 M concentration). TFE is critical for stabilizing the cationic Rh species and facilitating proton transfer.

  • Reaction:

    • Seal the tube and stir at 60–80 °C for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (eluent: EtOAc/Hexane). The disappearance of the benzamide spot indicates completion.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Dilute with CH₂Cl₂ (5 mL) and filter through a short pad of Celite to remove metal residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient 10%

      
       40% EtOAc in Hexanes).
      

Application Protocol B: Pd-Catalyzed Carbonylative Cascade

Objective: Construction of fused isoindolinone scaffolds via a three-component coupling (Aryl halide + Amine/Alkene + CO). Key Advantage: Modular assembly allowing for the introduction of diverse nucleophiles.

Experimental Workflow

Workflow_Protocol_B Step1 Setup: Pd(OAc)2 + Ligand + Substrate in Pressure Vessel Step2 CO Introduction: Purge with CO (Balloon or Autoclave) Step1->Step2 Step3 Heating: 80-100°C (12-24h) Step2->Step3 Step4 Venting: Release CO (Fume Hood!) Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5

Figure 2: Workflow for Palladium-catalyzed carbonylative cascade reactions.

Detailed Methodology
  • Reaction Setup:

    • To a 20 mL Schlenk tube, add 2-iodobenzamide (0.5 mmol), terminal alkyne (0.6 mmol), PdCl₂(PPh₃)₂ (5 mol%), and Et₃N (2.0 equiv).

    • Dissolve in DMF or 1,4-Dioxane (3 mL).

  • Carbon Monoxide Handling (Safety Critical):

    • Option A (Balloon): Evacuate the tube and backfill with CO gas (balloon pressure, ~1 atm) three times.

    • Option B (Surrogate): Use Mo(CO)₆ or phenyl formate as a solid CO source to avoid gas handling. Recommended for high-throughput screening.

  • Cascade Sequence:

    • Heat the mixture to 80 °C .

    • Mechanism:[1][2][3][4] The reaction proceeds via Sonogashira coupling followed by intramolecular nucleophilic attack of the amide nitrogen onto the activated alkyne (5-exo-dig cyclization).

    • Variation: If CO is inserted, the pathway shifts to aminocarbonylation followed by cyclization.

  • Workup:

    • Vent CO gas carefully in a fume hood.

    • Quench with water/brine and extract with EtOAc.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (Rh Route) Catalyst poisoning or moisture.Ensure TFE is anhydrous.[5] Increase catalyst loading to 5 mol%. Switch additive to Zn(OAc)₂ if Ag salts degrade substrate.
Regioselectivity Issues Unsymmetric alkynes.Use bulky directing groups or alkynes with distinct electronic bias (e.g., aryl vs. alkyl) to control insertion.
Pd Black Formation Catalyst decomposition.Add excess phosphine ligand (PPh₃ or Xantphos). Lower reaction temperature.
Safety (CO Gas) Leakage/Toxicity.Use a CO-ware double-chamber system or solid surrogates (e.g., formic acid with acetic anhydride).

References

  • Rh(III)-Catalyzed Strain-Release-Enabled C–H Alkenylation/[4+1] Annulation of Benzamides. Organic Letters (2025). Source:[Link] (Representative Link)

  • Synthesis of isoquinolones via Rh-catalyzed C–H activation... using air as the sole oxidant. Green Chemistry. Source:[Link]

  • Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Organic Letters (2024). Source:[Link][6]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate/Review. Source:[Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles. MDPI Molecules (2025). Source:[Link]

Sources

Application Note: Optimizing Solvent Selection for the Recrystallization of Hexahydroisoindolones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hexahydroisoindolones (specifically hexahydro-1H-isoindole-1,3(2H)-dione derivatives) are critical pharmacophores in medicinal chemistry, often synthesized via Diels-Alder cycloadditions.[1] While robust, these scaffolds present unique purification challenges due to their amphiphilic nature—possessing a polar imide "head" and a lipophilic cyclohexyl "body." This Application Note provides a rational, field-proven methodology for solvent selection, moving beyond trial-and-error to a systematic solubility screening protocol. Special emphasis is placed on "green" solvent alternatives (e.g., 2-MeTHF, CPME) and troubleshooting phenomena such as "oiling out."

Chemical Context & Physicochemical Challenges

The Scaffold Architecture

The hexahydroisoindolone core consists of a cyclohexane ring fused to a maleimide moiety. This structure dictates its solubility profile:

  • Polar Domain: The dione (imide) region acts as a strong Hydrogen Bond Acceptor (HBA) and, if N-unsubstituted, a Hydrogen Bond Donor (HBD).

  • Hydrophobic Domain: The fused cyclohexane ring and potential R-group substituents increase lipophilicity (LogP).

The Thermal Stability Warning (Retro-Diels-Alder)

CRITICAL INSIGHT: Many hexahydroisoindolones are Diels-Alder adducts. Prolonged heating in high-boiling solvents (e.g., DMSO, DMF, Xylenes) can trigger a retro-Diels-Alder reaction , reverting the product to the starting maleimide and diene.

  • Operational Constraint: Recrystallization temperatures should ideally remain below 100°C .

Solvent Selection Logic: The "Solubility Ladder"

To achieve high purity, the solvent system must exhibit a steep solubility curve: high solubility at boiling point (


) and low solubility at ambient/freezing temperatures (

).
Primary Solvent Candidates

We categorize solvents based on their interaction with the imide functionality.

Solvent ClassSpecific SolventBoiling Point (°C)Role/SuitabilityGreen Score*
Alcohols Ethanol (EtOH) 78Excellent. Disrupts intermolecular H-bonds of the imide. First-choice solvent.Green
Isopropanol (IPA) 82Good alternative if EtOH is too volatile or yields small crystals.Green
Esters Ethyl Acetate (EtOAc) 77Standard. Good for lipophilic derivatives. Often requires an anti-solvent.Green
Isopropyl Acetate (iPrOAc) 89Robust alternative to EtOAc; less prone to hydrolysis.Green
Ethers 2-MeTHF 80Modern Choice. Higher BP than THF, separates easily from water. Excellent for amides.Green
CPME 106High stability, low peroxide formation. Good for stubborn solids.Green
Anti-Solvents n-Heptane 98Preferred over Hexane (neurotoxic). Induces precipitation in binary systems.Green

*Green Score based on ACS GCI and CHEM21 selection guides.

Decision Tree for Solvent Screening

The following logic flow guides the researcher through the selection process, prioritizing single-solvent systems for operational simplicity before moving to binary mixtures.

SolventSelection Start START: Crude Hexahydroisoindolone SolubilityCheck Step 1: Solubility Test (100 mg/mL) in EtOH or EtOAc at Reflux Start->SolubilityCheck DissolvesHot Dissolves at Reflux? SolubilityCheck->DissolvesHot Cooling Step 2: Cool to RT (then 0°C) DissolvesHot->Cooling Yes NoDissolution Insoluble Hot DissolvesHot->NoDissolution No CrystalsForm Crystals Form? Cooling->CrystalsForm Success OPTIMAL SYSTEM Proceed to Scale-up CrystalsForm->Success Yes NoCrystals Remains Soluble Cold CrystalsForm->NoCrystals No OilingOut WARNING: Oiling Out CrystalsForm->OilingOut Oils SwitchSolvent Switch to Higher Polarity (e.g., MeOH or 2-MeTHF) NoDissolution->SwitchSolvent SwitchSolvent->SolubilityCheck BinarySystem Step 3: Binary System Strategy Add Anti-Solvent (Heptane/Water) NoCrystals->BinarySystem BinarySystem->Success Optimize Ratio

Figure 1: Strategic decision tree for selecting the optimal recrystallization solvent system. Note the branch for "Oiling Out," a common failure mode for this scaffold.

Detailed Experimental Protocols

Protocol A: The "Solubility Ladder" Screening

Objective: To determine the approximate solubility curve with minimal material loss.

  • Preparation: Place 50 mg of crude hexahydroisoindolone into three separate 4 mL vials.

  • Solvent Assignment:

    • Vial A: Ethanol (Protic/Polar)

    • Vial B: Ethyl Acetate (Aprotic/Moderately Polar)

    • Vial C: Toluene (Aromatic/Non-polar) – Use only if A and B fail.

  • Incremental Addition: Add 0.5 mL of solvent to the respective vial at Room Temperature (RT).

    • If dissolves immediately: Solvent is too strong. Discard as recrystallization candidate (use as reaction solvent instead).

    • If insoluble: Proceed to heating.

  • Thermal Stress: Heat vials to reflux (using a heating block set 5°C above solvent BP).

    • If dissolves:[2][3][4] Remove from heat and allow to cool slowly to RT.

    • If insoluble: Add solvent in 0.2 mL increments until dissolution is complete.

  • Observation: Monitor for crystallization over 2 hours. If no crystals form at RT, move to 4°C (fridge).

Protocol B: Binary Solvent Recrystallization (EtOAc/Heptane)

Context: Most hexahydroisoindolone derivatives crystallize effectively from an Ester/Hydrocarbon pair. This protocol minimizes thermal stress.

Materials:

  • Crude Product[5][6]

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, Buchner funnel.

Step-by-Step Workflow:

  • Dissolution: Transfer crude solid to the flask. Add minimum EtOAc required to wet the solid. Heat to gentle reflux. Add EtOAc dropwise until the solution is just clear (saturated).

  • Clarification (Optional): If insoluble black specks (charcoal/dust) remain, filter the hot solution through a pre-warmed glass wool plug or sintered funnel.

  • The Cloud Point: While maintaining reflux, add n-Heptane dropwise.

    • Visual Cue: The solution will turn slightly turbid (cloudy) where the drop hits.[4] The turbidity should redissolve upon stirring.

    • Endpoint: Stop adding Heptane when a faint, persistent cloudiness remains.

  • Clearing: Add 2-3 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring (insulator) to allow slow cooling to RT.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvest: Once at RT, cool in an ice bath for 15 minutes. Filter the crystals via vacuum filtration.[7] Wash with cold 1:3 EtOAc:Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Hexahydroisoindolones are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the melting point is depressed by impurities.

Mechanism: The solution temperature drops below the phase separation boundary before it hits the crystallization boundary.

Rescue Protocol:

  • Reheat: Bring the oiled mixture back to a clear solution at reflux.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Trituration: If oiling persists, evaporate the solvent to a gum. Add a small volume of Diethyl Ether or MTBE (solvents where the compound has low solubility) and sonicate. This often induces the amorphous gum to snap into a crystalline lattice.

References

  • Solvent Selection Guides

    • Prat, D., et al. "Green Solvent Selection Guide for Suzuki–Miyaura Coupling of Amides." ACS Sustainable Chemistry & Engineering, 2021. Link

    • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.[8] Link

  • Synthesis & Purification of Hexahydroisoindolones

    • Tan, N., et al. "Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives."[9] Turkish Journal of Chemistry, 2016. Link

    • Gucuyener, K., et al. "Synthesis and optical properties of some isoindole-1,3-dione compounds." Organic Communications, 2015. Link

  • General Recrystallization Methodology

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link

    • ICH Harmonised Guideline. "Impurities: Guideline for Residual Solvents Q3C(R8)." Link

Sources

Troubleshooting & Optimization

Improving yield in hexahydro-1H-isoindol-5(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4402 Topic: Yield Optimization in Hexahydro-1H-isoindol-5(6H)-one Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of This compound (and its substituted derivatives) is a critical workflow in the development of NMDA antagonists, DPP-IV inhibitors, and various alkaloid scaffolds. Users typically encounter yield bottlenecks in two distinct phases:

  • Ring Construction (The Robinson Annulation): Issues with Michael acceptor polymerization and incomplete aldol condensation.

  • Functional Group Manipulation (Selective Hydrogenation): Over-reduction of the ketone to an alcohol during the saturation of the tetrahydro- intermediate.

This guide addresses these specific failure points with experimentally validated protocols and troubleshooting logic.

Module 1: Constructing the Core (Robinson Annulation Strategy)

User Query: "My yields for the cyclization of the pyrrolidine precursor with methyl vinyl ketone (MVK) are stuck at 35-40%. I see a lot of tar in the flask."

Root Cause Analysis: The "tar" is likely polymerized MVK. Methyl vinyl ketone is highly reactive and prone to polymerization under the basic conditions required for the Michael addition. Furthermore, the subsequent intramolecular aldol condensation is reversible; if water is not removed or the equilibrium isn't driven, the retro-aldol pathway dominates.

Optimization Protocol: The "Silylated" Workaround

Instead of using free MVK, use a silylated precursor or a Mannich base equivalent (e.g., the "methiodide" salt) to release the enone in situ. This keeps the concentration of free MVK low, preventing polymerization.

Step-by-Step Protocol:

  • Substrate: Start with your N-protected-3-pyrrolidinone (e.g., N-Boc or N-Benzyl).

  • Reagent Swap: Replace MVK with 4-(trimethylsilyl)-3-buten-2-one or use the Du Pont method (MVK + catalytic hydroquinone + slow addition).

  • Catalyst: Use a secondary amine catalyst (e.g., L-proline or pyrrolidine) to form the enamine intermediate, which is more nucleophilic and regioselective than the enolate.

  • Conditions:

    • Solvent: Toluene or Benzene (allows azeotropic water removal).

    • Temperature: Reflux with a Dean-Stark trap.

    • Additives: 10 mol% Benzoic acid (co-catalyst).

Troubleshooting Table: Robinson Annulation

ObservationProbable CauseCorrective Action
Low Yield + Viscous Polymer MVK polymerization (anionic mechanism).Switch Reagent: Use 1-diethylamino-3-butanone methiodide (releases MVK slowly). Add hydroquinone (polymerization inhibitor).
Starting Material Recovered Enamine formation failed.Dry Solvents: Ensure strictly anhydrous conditions during enamine formation. Use molecular sieves (4Å).
Intermediate "Aldol" Isolated Dehydration step failed.Acid Catalyst: Add p-TsOH (5 mol%) and reflux to drive the elimination of water.

Module 2: Selective Hydrogenation (The Tetrahydro- to Hexahydro- Step)

User Query: "I am hydrogenating the tetrahydroisoindolone enone to get the saturated ketone. I keep getting the alcohol (isoindolol) or a mixture. How do I stop at the ketone?"

Root Cause Analysis: The reduction potential of the C=C bond in conjugated enones is similar to that of the C=O bond, especially on active surfaces like Platinum (Pt) or Palladium (Pd). High hydrogen pressure or unpoisoned catalysts will reduce both, leading to the alcohol.

Optimization Protocol: The "Poisoned" Pathway

To stop at the ketone, you must electronically modify the catalyst surface to disfavor carbonyl activation.

Recommended System: Pd/C (5-10%) doped with Diphenylsulfide or Quinoline. Alternatively, use Wilkinson’s Catalyst (Homogeneous) for strict C=C selectivity, though sterics may be an issue.

Experimental Workflow:

  • Solvent: Ethyl Acetate or THF (Avoid alcohols like MeOH, which can promote acetal formation or over-reduction).

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

  • Additive: Add Quinoline (0.5 equiv relative to catalyst mass). This poisons the highly active sites responsible for carbonyl reduction.

  • Pressure: Maintain 1 atm (balloon) H₂. Do not use a pressurized Parr shaker.

  • Monitoring: Monitor via TLC/LC-MS every 30 minutes. Stop immediately upon consumption of starting material.

Module 3: Visualizing the Critical Decision Pathways

The following logic flow helps determine the correct synthetic intervention based on your current intermediate status.

SynthesisLogic Start Starting Material Selection RouteA Route A: Robinson Annulation (From Pyrrolidinone) Start->RouteA RouteB Route B: Diels-Alder (From Maleimide/Diene) Start->RouteB IssuePoly Issue: Polymerization/Tar? RouteA->IssuePoly Intermed Intermediate: Tetrahydroisoindol-5-one RouteB->Intermed Post-Imide Reduction SolPoly Use MVK precursors (Mannich salts) + Hydroquinone IssuePoly->SolPoly Yes IssueStereo Issue: Cis/Trans Selectivity? IssuePoly->IssueStereo No SolPoly->Intermed SolStereo Thermodynamic Control: Use NaOEt/EtOH reflux IssueStereo->SolStereo SolStereo->Intermed IssueRed Issue: Over-reduction to Alcohol? Intermed->IssueRed SolRed Selectivity Fix: Pd/C + Quinoline (Poison) Low H2 Pressure IssueRed->SolRed Yes Final Target: This compound IssueRed->Final No (Lucky) SolRed->Final

Caption: Decision matrix for selecting reagents and troubleshooting yield loss in isoindolone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Robinson Annulation product exclusively the trans-fused isomer?

  • Answer: The trans-fused system is generally thermodynamically more stable in 6,5-fused systems where the ketone is present. If you require the cis-isomer (often needed for specific alkaloid mimicry), you must operate under kinetic control . Use aprotic solvents (THF), lower temperatures (-78°C to 0°C), and stronger, bulky bases (LDA) to favor the kinetic enolate, although this is difficult in the condensation step. Alternatively, synthesize the cis-precursor via a Diels-Alder route (endo-selectivity) and maintain the stereochemistry during reduction.

Q2: Can I use catalytic transfer hydrogenation instead of H₂ gas?

  • Answer: Yes, and this often improves yield. Using Ammonium Formate with Pd/C in refluxing methanol is a milder method that reduces the risk of over-reducing the ketone. The evolution of CO₂ and NH₃ creates an inert atmosphere, and the kinetics often favor C=C reduction over C=O reduction.

Q3: My product is water-soluble and I lose it during the workup. How do I isolate it?

  • Answer: Hexahydroisoindolones are secondary amines (if unprotected) and can be quite polar.

    • Avoid aqueous extraction. Filter the catalyst (Celite), concentrate the organic solvent, and purify directly via flash chromatography.

    • Salt Formation. If you must extract, convert the amine to its HCl salt (add HCl in dioxane), which precipitates in non-polar solvents like ether, allowing filtration.

References

  • Zhang, L., Lushington, G. H., Neuenswander, B., Hershberger, J. C., & Malinakova, H. C. (2008). Solution-phase parallel synthesis of hexahydro-1H-isoindolone libraries via tactical combination of Cu-catalyzed three-component coupling and Diels-Alder reactions.[1] Journal of Combinatorial Chemistry, 10(2), 285–302.[1] Link

  • Tan, A., Koç, B., Kishali, N., Şahin, E., & Kara, Y. (2016).[2] Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione.[2][3] Turkish Journal of Chemistry, 40(5), 830-840. Link

  • Master Organic Chemistry. (2018). The Robinson Annulation: Mechanism and Retrosynthesis. Link

  • Sales, E. A., Bugli, G., Ensuque, A., & Mendes, M. J. (1999). Palladium catalysts in the selective hydrogenation of hexa-1,5-diene and hexa-1,3-diene in the liquid phase. Physical Chemistry Chemical Physics, 1, 1463-1471. Link

  • TCI Chemicals. (n.d.). Hydrogenation Catalysts: Selection Guide for Selective Reduction. Link

Sources

Technical Support Center: HPLC Resolution of Octahydroisoindol-5-one Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-5-ONE-RES Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Topic: Resolution of cis- and trans- fused octahydroisoindol-5-one diastereomers.

Executive Summary

The separation of octahydroisoindol-5-one diastereomers presents a classic challenge in bicyclic amine chromatography: resolving the "folded" cis-fused isomer from the "linear" trans-fused isomer. Because this molecule lacks a strong UV chromophore and contains a basic secondary amine, standard generic gradients often fail, resulting in co-elution or severe peak tailing.

This guide moves beyond generic protocols, utilizing pH-dependent selectivity and stationary phase shape selectivity to achieve baseline resolution (


).

Module 1: Method Development Strategy

The Core Challenge: Stereochemical Shape vs. Basicity

The cis-octahydroisoindol-5-one adopts a concave, folded conformation, whereas the trans-isomer is rigid and planar.[1] To separate them, your system must exploit this shape difference while suppressing the interaction between the protonated amine and the silanols on the column support.

Protocol A: The "High pH" Strategy (Recommended)

Why this works: At high pH (pH > 9.5), the secondary amine is deprotonated (neutral). This eliminates silanol interactions (tailing) and increases the hydrophobicity of the molecule, allowing the C18 chain to interact more intimately with the carbon skeleton, maximizing shape selectivity.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Higher temp improves mass transfer for folded isomers).

  • Detection: UV @ 210 nm (monitor carbonyl) or CAD (Charged Aerosol Detector).

Protocol B: The "Acidic Ion-Pairing" Strategy (Alternative)

Why this works: If your lab lacks high-pH stable columns, you must suppress silanol activity using low pH and high ionic strength.

  • Column: High-density C18 (e.g., Inertsil ODS-4 or Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) or 0.1% Perchloric Acid (for MS-incompatible methods).

  • Mobile Phase B: Acetonitrile.[2]

  • Additives: If tailing persists, add 5 mM Hexanesulfonic acid (Ion-pairing agent) to Mobile Phase A.

  • Detection: UV @ 210 nm. Note: Phosphate buffers reduce MS sensitivity.

Visual Workflow: Method Selection Logic

MethodSelection Figure 1: Decision matrix for selecting the optimal separation pH based on column availability and MS requirements. Start Start: Octahydroisoindol-5-one Sample CheckMS Is Mass Spec (MS) required? Start->CheckMS HighPH_Path Can you use High pH (pH 10)? CheckMS->HighPH_Path Yes/No ProtocolA Protocol A: Hybrid C18 + NH4HCO3 (pH 10) Max Shape Selectivity HighPH_Path->ProtocolA Yes (Recommended) Acidic_Path Use Acidic Conditions HighPH_Path->Acidic_Path No (Column Limit) StandardAcid Protocol B: C18 + 0.1% Formic/TFA (Standard) Acidic_Path->StandardAcid IonPair Add Ion Pairing Agent (Hexanesulfonate) StandardAcid->IonPair If Tailing > 1.5

Module 2: Troubleshooting & Optimization

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

Cause: The secondary amine in the octahydroisoindole ring is interacting with residual silanols on the stationary phase. Solution:

  • Switch to High pH: As detailed in Protocol A. Neutralizing the amine is the most effective fix.

  • Increase Buffer Concentration: If using pH 3.0 (Protocol B), increase phosphate concentration from 10 mM to 25 mM to mask silanol sites [1].

  • Temperature: Increase column temperature to 40-45°C. This reduces secondary interactions and improves the kinetics of the amine exchange.

Issue 2: Poor Resolution of Diastereomers

Cause: The hydrophobic difference between cis and trans isomers is insufficient on a standard C18 phase. Solution:

  • Change Stationary Phase Selectivity: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the ketone and the rigid shape of the trans-isomer often provide orthogonal selectivity compared to C18.

  • Use a Chiral Column: Even for diastereomers, chiral columns like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH) in reversed-phase mode are superior at recognizing the 3D "folded" vs "flat" shape differences [2].

Issue 3: Low Sensitivity / No Peaks

Cause: Octahydroisoindol-5-one has a weak UV absorption (isolated ketone,


 nm is very weak; end absorption 

nm is prone to noise). Solution:
  • Wavelength: Ensure detection is set to 205–210 nm .

  • Solvent Cutoff: Use HPLC-grade Acetonitrile (cutoff 190 nm). Avoid Methanol (cutoff 205 nm) if working at 210 nm.

  • Alternative Detector: Use Refractive Index (RID) (isocratic only) or CAD/ELSD (gradient compatible). These are "universal" detectors ideal for low-chromophore amines [1].

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I separate these isomers using GC-MS instead of HPLC? A: Yes, and often better. Octahydroisoindol-5-one is volatile enough for GC. The cis and trans isomers usually separate well on a standard 5% Phenyl-polysiloxane column (e.g., DB-5 or HP-5) due to boiling point and polarity differences. However, derivatization (e.g., trifluoroacetylation of the amine) is recommended to improve peak shape [3].

Q2: Which isomer elutes first on C18? A: Generally, the cis-fused isomer elutes first. The "folded" conformation has a slightly smaller effective hydrophobic surface area interacting with the C18 chains compared to the "flat/linear" trans-isomer. However, this can reverse depending on the specific mobile phase pH and column bonding technology.

Q3: My sample is a salt (Hydrochloride). Do I need to neutralize it before injection? A: No. The mobile phase buffer will dictate the ionization state of the molecule inside the column. Just ensure your sample diluent is compatible with the initial mobile phase conditions to prevent precipitation.

Summary of Key Data

ParameterProtocol A (High pH)Protocol B (Low pH)
Selectivity Mechanism Hydrophobic + ShapeHydrophobic + Ionic Suppression
Mobile Phase pH 10.0 (Ammonium Bicarb)3.0 (Phosphate)
Column Type Hybrid C18 (XBridge/Gemini)High-Density C18 (Inertsil/Zorbax)
Typical Resolution (

)
> 2.01.2 – 1.5
Peak Shape (

)
1.0 – 1.11.2 – 1.6
MS Compatible? YesNo (if Phosphate is used)
Troubleshooting Logic Flow

Troubleshooting Figure 2: Rapid troubleshooting flow for common octahydroisoindol-5-one separation issues. Problem Problem Detected Tailing Peak Tailing Problem->Tailing NoRes Co-elution Problem->NoRes NoSignal No Signal Problem->NoSignal Action1 Increase pH to 10 (Neutralize Amine) Tailing->Action1 Action2 Switch to Phenyl-Hexyl or Chiral Column NoRes->Action2 Action3 Check UV @ 210nm or Switch to CAD NoSignal->Action3

References

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector.Link

    • Relevance: Establishes the baseline protocol for separating non-chromophoric octahydroindole diastereomers using C18 and pH control.
  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[3][4]Link

    • Relevance: Validates the use of chiral stationary phases for separating diastereomers based on shape selectivity when achiral phases fail.
  • BenchChem. (2025).[1] Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.Link

    • Relevance: Provides structural context on the cis/trans folding that drives the chromatographic separ

Sources

Technical Guide: Minimizing Side Products in Isoindolone Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers optimizing the ring-opening of isoindolin-1-ones (phthalimidines) . This reaction is thermodynamically challenging due to the high stability of the 5-membered lactam ring. The following protocols and troubleshooting strategies focus on shifting the equilibrium toward the open-chain product while suppressing common side reactions such as re-cyclization , dehydration , and over-addition .

Core Mechanistic Challenges

The isoindolone ring-opening is governed by a competition between kinetic cleavage and thermodynamic re-closure .

  • The Stability Trap: The 5-membered lactam is often more stable than the open-chain o-substituted benzamide, leading to spontaneous re-cyclization during workup (acidic conditions) or purification.

  • The Intermediate: The reaction proceeds through a hydroxyisoindolinone (hemiaminal) intermediate. The fate of this intermediate determines the product profile:

    • Path A (Desired): Ring opening to ketone/amide.

    • Path B (Side Product): Dehydration to enamides/isoindoles.

    • Path C (Side Product): Reversion to starting material (Lactam).

Troubleshooting Guide (Q&A Format)
Issue 1: "My product cyclizes back to the starting material during workup."

Diagnosis: The open-chain amino-ketone or amino-acid is acid-sensitive. Upon exposure to mild acid (silica gel, acidic quench), the intramolecular amine attacks the carbonyl, reforming the stable lactam. Corrective Action:

  • Trap the Amine: Perform the ring opening in the presence of an electrophile (e.g., alkyl halide, anhydride) to immediately functionalize the resulting amine/amide, preventing it from attacking the carbonyl.

  • Basic Workup: Maintain a pH > 9 throughout the workup. Avoid silica gel chromatography; use neutral alumina or recrystallization.

  • N-Activation Strategy: Pre-activate the isoindolone nitrogen with an electron-withdrawing group (Boc, Ts, Ac). This destabilizes the amide bond, making ring opening milder and reducing the driving force for re-closure.

Issue 2: "I observe double-addition products (Tertiary Alcohols) instead of Ketones."

Context: When using organometallics (RLi, RMgX) to open the ring to a ketone. Diagnosis: The intermediate ketone is more reactive than the starting lactam, leading to a second nucleophilic attack. Corrective Action:

  • Temperature Control: Conduct the addition at -78 °C and quench cold. Do not allow the reaction to warm up before quenching.

  • Weinreb Amide Logic: If possible, convert the isoindolone to an N-methoxy-N-methyl analog (if applicable) or rely on the stable hemiaminal lithium salt intermediate. The stable tetrahedral intermediate forms at low temp and only collapses to the ketone after protonation (quench).

Issue 3: "The reaction yields elimination products (Enamides/Isoindoles)."

Diagnosis: The hydroxyisoindolinone intermediate undergoes dehydration instead of ring opening. This is common under acidic conditions or high heat. Corrective Action:

  • Eliminate Acid Traces: Ensure solvents are anhydrous and free of acidic impurities.

  • Avoid Heat: Dehydration is entropically favored. Keep reaction temperatures below 0 °C for nucleophilic additions.

  • Solvent Switch: Switch from THF to non-coordinating solvents (like Et2O) if solubility permits, or use additives like CeCl3 to stabilize the intermediate.

Optimized Experimental Protocol

Workflow: Base-Mediated Hydrolytic Ring Opening of N-Boc Isoindolone This protocol minimizes re-cyclization by destabilizing the lactam bond first.

StepParameterSpecificationRationale
1. Activation Reagent(Boc)₂O, DMAP (cat.), Et₃NInstalls N-Boc group to weaken the C-N lactam bond.
SolventCH₂Cl₂ (0.5 M)Standard non-nucleophilic solvent.
2. Opening ReagentLiOH (3.0 equiv), H₂O/THF (1:1)Mild hydroxide source; THF solubilizes the organic substrate.
Temp0 °C to RTLow temp prevents degradation of the Boc group.
3. Quench ReagentCold 5% Citric AcidCRITICAL: Acidify only to pH 4-5. Stronger acid removes Boc and causes re-cyclization.
4. Isolation MethodRapid Extraction (EtOAc)Minimize time in aqueous phase to prevent hydrolysis of the amide.
Pathway Visualization

The following diagram illustrates the critical decision points where side products form.

IsoindolonePathways cluster_0 Critical Control Point Start Isoindolone (Stable Lactam) Inter Hydroxy-Isoindolinone (Hemiaminal Intermediate) Start->Inter Nucleophile (Nu-) (Kinetic Control) Inter->Start Acid/Heat (Re-cyclization) Open Open Chain Product (o-Substituted Benzamide) Inter->Open Ring Opening (Base/Quench) Side1 Side Product: Enamide/Isoindole Inter->Side1 -H2O (Dehydration) Side2 Side Product: Tertiary Alcohol Inter->Side2 + 2nd Nu- (Over-addition)

Caption: The hydroxy-isoindolinone intermediate is the bifurcation point. Conditions must favor the green path (Ring Opening) while suppressing the red paths (Dehydration/Over-addition).

Comparative Reagent Data
Reagent ClassTarget ProductMajor Side ProductMitigation Strategy
Organolithiums (RLi) o-Acyl BenzamidesTertiary AlcoholsUse -78 °C ; Inverse addition (add RLi to substrate).
Grignard (RMgX) o-Acyl BenzamidesRecovered Starting MaterialAdd CeCl₃ (Knochel-type conditions) to activate carbonyl.
Hydroxide (NaOH/LiOH) o-Amino Benzoic AcidsRecyclization to LactamN-Boc protection prior to hydrolysis; Keep pH basic.
Hydrazine PhthalazinonesN/A (Ring expansion)If ring opening is desired, avoid hydrazine (it favors cyclization).
References
  • Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010).[1] "Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction." Synlett, 2010(19), 3008-3010.

  • Speck, K., & Magauer, T. (2013).[2] "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry, 9, 2048–2078.

  • Luo, F.-T., et al. (2001). "Synthesis of 3-Substituted Isoindolin-1-ones by Regioselective Cyclization." Journal of the Chinese Chemical Society, 48, 1-4.

  • Ge, X., et al. (2024).[3] "I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage." Synthesis, 56, 1601-1607.[3]

Sources

Technical Support Center: Purification of Hexahydroisoindolone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hexahydroisoindolone enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during the chiral separation of this important structural motif. This resource combines established scientific principles with field-proven insights to empower you to overcome experimental hurdles and achieve high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of a racemic hexahydroisoindolone?

The three most common and effective strategies for resolving racemic hexahydroisoindolone are:

  • Chiral Chromatography (SFC and HPLC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[1][2] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[3]

  • Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic hexahydroisoindolone (a base) with an enantiomerically pure chiral acid to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6][7]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8][9] This allows for the separation of the reacted and unreacted enantiomers.

Q2: How do I choose the best chiral stationary phase (CSP) for my hexahydroisoindolone derivative in HPLC or SFC?

Selecting the right CSP is often an empirical process.[1] However, a systematic screening approach is highly effective. For hexahydroisoindolones, which are bicyclic amines, consider the following CSPs as a starting point:

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are versatile and widely used for a broad range of chiral compounds, including those with nitrogen-containing heterocyclic rings.[1][2]

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines and compounds containing primary amine functionalities.[2][10]

  • Protein-based CSPs (e.g., α1-acid glycoprotein): These can be useful for resolving a variety of racemic compounds, including amines and acids.

A recommended screening strategy is to test a small library of columns with complementary selectivities.

Q3: What are suitable chiral resolving agents for the diastereomeric crystallization of hexahydroisoindolone?

Since hexahydroisoindolone is a basic compound, you should use a chiral acid as the resolving agent. Common and effective choices include:

  • (+)-Tartaric acid or its derivatives

  • (-)-Mandelic acid or its derivatives

  • Camphorsulfonic acid

The choice of solvent is also critical for successful crystallization. A systematic screening of different solvents and solvent mixtures is recommended.

Q4: Can the nitrogen atom in the hexahydroisoindolone ring cause chiral instability?

In its protonated or quaternary ammonium salt form, the nitrogen atom can be a stable chiral center. However, in the free base form, the lone pair on the nitrogen can undergo rapid inversion, which would not allow for the separation of invertomers on the chromatographic timescale.[11] For hexahydroisoindolone, the chirality arises from the carbon atoms in the ring structure, and these are generally stable under typical purification conditions.

Troubleshooting Guides

This section addresses specific problems you might encounter during your purification experiments.

Chiral Chromatography (SFC/HPLC) Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen different CSPs: Test columns with different chiral selectors (polysaccharide, crown ether, etc.).- Optimize the mobile phase: For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage and try different additives (e.g., diethylamine for basic compounds). For HPLC, vary the mobile phase composition and additives.[12][13]- Adjust the temperature: Both increasing and decreasing the temperature can affect selectivity.
Peak tailing or poor peak shape - Secondary interactions between the basic nitrogen of the hexahydroisoindolone and the silica support of the CSP.- Column overload.- Add a basic modifier: Incorporate a small amount of an amine (e.g., 0.1% diethylamine or isopropylamine) into the mobile phase to mask the acidic silanol groups on the stationary phase.[12]- Reduce sample concentration: Inject a more dilute sample to avoid overloading the column.
Irreproducible retention times - Column "memory effect" from previous runs with different additives.[14]- Inadequate column equilibration.- Mobile phase instability.- Dedicate a column: If possible, use a dedicated column for a specific method to avoid memory effects.[14]- Thoroughly flush the column: Before starting a new method, flush the column with an appropriate solvent to remove any residual additives from previous runs.- Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase before injecting your sample.- Prepare fresh mobile phase: Prepare your mobile phase daily to ensure consistency.
Diastereomeric Crystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
No crystallization occurs - Salts are too soluble in the chosen solvent.- Insufficient supersaturation.- Screen different solvents: Test a range of solvents with varying polarities.- Use anti-solvent addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble to a solution of the salts.- Concentrate the solution: Slowly evaporate the solvent to induce crystallization.
Both diastereomers co-crystallize - The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- Systematically screen a wider range of solvents and solvent mixtures. - Optimize the crystallization temperature: Temperature can significantly affect the relative solubilities of the diastereomers.- Try a different chiral resolving agent.
Low yield of the desired diastereomer - The desired diastereomer is partially soluble in the mother liquor.- Inefficient filtration.- Cool the crystallization mixture slowly to maximize crystal growth and minimize loss in the mother liquor.- Optimize the crystallization time. - Ensure efficient filtration and washing of the crystals with a small amount of cold solvent.

Experimental Protocols

Protocol 1: Chiral SFC Method Development for Hexahydroisoindolone
  • Column Screening:

    • Prepare a 1 mg/mL solution of racemic hexahydroisoindolone in methanol.

    • Screen a set of chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, and a crown ether-based column) using a generic gradient.

    • Gradient Conditions: 5% to 40% methanol (with 0.1% diethylamine) in CO2 over 5 minutes.[15]

    • Identify the column that provides the best initial separation.

  • Method Optimization:

    • On the selected column, switch to isocratic conditions. A good starting point for the isocratic co-solvent percentage can be estimated from the gradient retention time.

    • Optimize the isocratic co-solvent percentage to maximize resolution.

    • Adjust the back pressure and temperature to further refine the separation.

Protocol 2: Diastereomeric Crystallization of Hexahydroisoindolone
  • Salt Formation:

    • Dissolve one equivalent of racemic hexahydroisoindolone in a suitable solvent (e.g., ethanol or methanol).

    • Add one equivalent of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) and stir until a clear solution is formed.

  • Crystallization:

    • Slowly cool the solution or allow for slow evaporation of the solvent at room temperature.

    • If no crystals form, try adding an anti-solvent (e.g., hexane or diethyl ether) dropwise until turbidity is observed, then allow the solution to stand.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the enantiomeric excess of the hexahydroisoindolone in the crystalline salt and the mother liquor by chiral HPLC or SFC.

    • Recrystallize the salt if necessary to improve diastereomeric purity.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., NaOH or NaHCO3).

    • Extract the free hexahydroisoindolone enantiomer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched product.

Visualizations

Workflow for Chiral Purification Method Selection

G racemic Racemic Hexahydroisoindolone chromatography Chiral Chromatography (SFC/HPLC) racemic->chromatography Direct Separation crystallization Diastereomeric Crystallization racemic->crystallization Indirect Separation enzymatic Enzymatic Kinetic Resolution racemic->enzymatic Biocatalytic Separation analytical Analytical Scale Separation? chromatography->analytical preparative Preparative Scale Separation? crystallization->preparative functional_groups Suitable Functional Groups? crystallization->functional_groups thermolabile Compound Thermolabile? enzymatic->thermolabile

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Logic for Poor Chromatographic Resolution

G start Poor or No Resolution change_csp Change Chiral Stationary Phase start->change_csp optimize_mp Optimize Mobile Phase start->optimize_mp adjust_temp Adjust Temperature start->adjust_temp success Resolution Achieved change_csp->success additives Try Different Additives optimize_mp->additives gradient Adjust Gradient Slope optimize_mp->gradient isocratic Optimize Isocratic % optimize_mp->isocratic adjust_temp->success additives->success gradient->success isocratic->success

Sources

Technical Support Center: Isoindolone Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Formulation Support Status: Active Operator: Senior Application Scientist (Ph.D.)

Introduction: The Isoindolone Challenge

Welcome to the technical support hub. You are likely here because your isoindolone candidate (e.g., IMiD analogs, MDM2 inhibitors) is failing dissolution testing or exhibiting low oral bioavailability.

The Root Cause: Isoindolone derivatives typically present a "brick dust" profile (BCS Class II/IV). The rigid bicyclic scaffold creates strong intermolecular hydrogen bonding (amide/lactam functionality) and significant


-

stacking. This results in:
  • High Crystal Lattice Energy: High melting point (

    
    ), resisting dissolution.
    
  • High Lipophilicity: LogP

    
    , limiting aqueous solubility but suggesting good permeability if solubilized.
    

This guide addresses the three primary "tickets" we receive regarding these compounds: Amorphous Solid Dispersions (ASD) , Co-crystals , and Lipid-based Systems .

Module 1: Amorphous Solid Dispersions (ASD)

Ticket #ASD-01: "My dispersion is recrystallizing during stability testing."

Diagnosis: The drug has high molecular mobility within the polymer matrix. If the storage temperature (


) is too close to the Glass Transition Temperature (

) of the formulation, the drug molecules can rotate and translate, re-nucleating into their stable crystalline form.

Technical Insight (The "Spring & Parachute"):

  • The Spring: The amorphous form creates high supersaturation (high chemical potential).

  • The Parachute: The polymer must inhibit nucleation and crystal growth. For isoindolones, simple steric hindrance is often insufficient; you need specific hydrogen bonding interactions between the polymer and the isoindolone amide carbonyls.

Troubleshooting Protocol: Polymer Screening & Miscibility

Step 1: Calculate the


 
Ensure your formulation 

is at least

above your storage temperature.

Step 2: Switch to High-


 or interacting Polymers 
  • Standard: PVPVA (Plasdone S630) – Good general miscibility.

  • Advanced: HPMC-AS (Hypromellose Acetate Succinate) – The succinate groups can H-bond with isoindolone nitrogens; the hydrophobic acetyl groups interact with the aromatic ring.

Step 3: Verify Miscibility via DSC

  • Prepare physical mixtures (Drug:Polymer ratios 1:9 to 9:1).

  • Perform mDSC (Modulated Differential Scanning Calorimetry).

  • Success Criteria: A single

    
     indicates a single phase. Two 
    
    
    
    signals indicate phase separation (drug-rich and polymer-rich domains).
Visualization: ASD Stability Mechanism

ASD_Mechanism Crystalline Crystalline Isoindolone (Low Energy, Stable) Amorphous Amorphous Form (High Energy, Unstable) Crystalline->Amorphous Energy Input (HME/Spray Dry) Supersaturation Supersaturation (The 'Spring') Amorphous->Supersaturation Dissolution Nucleation Nucleation Onset Supersaturation->Nucleation Thermodynamic Drive Precipitation Precipitation Nucleation->Precipitation Crystal Growth Polymer Polymer (HPMC-AS/PVPVA) (The 'Parachute') Polymer->Nucleation Inhibits (Anti-plasticization) Polymer->Precipitation Retards Growth (H-Bonding)

Caption: The "Spring and Parachute" mechanism.[1][2][3][4][5] The polymer prevents the high-energy amorphous drug from reverting to its crystalline state.

Module 2: Co-Crystallization

Ticket #COC-04: "My co-crystal dissociates immediately in buffer."

Diagnosis: You are witnessing "Disproportionation."[6] The co-former (e.g., saccharin, benzoic acid) is likely highly soluble, while the isoindolone is not. Upon contact with the media, the co-former dissolves away, leaving the drug to precipitate back to its parent crystalline form because the solution is supersaturated with respect to the parent drug.

Technical Insight (Solubility Advantage - SA): The Solubility Advantage (


) must be balanced.[6] If 

is too high (>100x), the driving force for precipitation of the parent drug is too strong.
Troubleshooting Protocol: The "Shifted Equilibrium" Test

Step 1: Select Co-formers with Matched Lipophilicity Avoid highly hydrophilic co-formers if the drug is extremely lipophilic. Try aromatic carboxylic acids (e.g., gentisic acid) that can


-stack with the isoindolone ring.

Step 2: Add Solubilizing Additives (Surfactants) Small amounts of surfactant (SLS or Tween 80) in the formulation can increase the solubility of the parent drug (


), thereby lowering the 

ratio and reducing the driving force for disproportionation.

Step 3: Experimental Verification (Powder X-Ray Diffraction - PXRD)

  • Expose co-crystal powder to dissolution media for 15, 30, and 60 minutes.

  • Filter and dry the solid residue.

  • Run PXRD.

  • Failure: Appearance of parent drug peaks.

  • Success: Retention of co-crystal diffraction pattern.

Module 3: Lipid-Based Formulations (SEDDS)

Ticket #LIP-09: "Drug precipitates upon dilution (Cloud Point failure)."

Diagnosis: The isoindolone is soluble in the anhydrous lipid pre-concentrate (oil + surfactant), but when diluted in the stomach (aqueous phase), the solvent capacity drops. The drug "crashes out" because the surfactant micelles cannot hold the lipophilic load.

Technical Insight: Isoindolones often require "Type III" or "Type IV" lipid systems (high surfactant/cosolvent content) rather than pure oils.

Protocol: Dynamic Dispersion Testing

Step 1: Formulation Adjustment Shift from Long-Chain Triglycerides (LCT) to Medium-Chain Triglycerides (MCT) like Capryol™ 90, combined with high HLB surfactants (Kolliphor® EL or Cremophor).

Step 2: Add a Precipitation Inhibitor (Super-SEDDS) Add 2-5% of a polymer (HPMC or Soluplus®) suspended in the lipid fill. This prevents crystal growth at the oil-water interface after emulsification.

Step 3: The "Dump Test"

  • Add 1 mL of SEDDS formulation to 250 mL of 0.1N HCl (

    
    ).
    
  • Stir gently (paddle speed 50 rpm).

  • Withdraw samples at 5, 10, 30, 60 min.

  • Filter (0.22 µm) to remove precipitate.[7]

  • Assay filtrate via HPLC.

  • Target: Maintain >80% drug in solution for 60 mins.

Visualization: Formulation Decision Tree

Decision_Tree Start Start: Isoindolone Candidate MeltingPoint Melting Point > 200°C? Start->MeltingPoint LogP LogP > 4.0? MeltingPoint->LogP Yes (High Lattice Energy) Nanomill Strategy: Nanomilling Stabilizer: Vit E TPGS MeltingPoint->Nanomill No (Moderate Tm) ASD Strategy: Solid Dispersion (HME) Polymer: HPMC-AS LogP->ASD No (Moderate Lipophilicity) Lipid Strategy: Lipid/SEDDS Oil: Capryol 90 + Soluplus LogP->Lipid Yes (Very Lipophilic) CoCrystal Strategy: Co-Crystal Co-former: Aromatic Acids ASD->CoCrystal If Tg is too low (<50°C)

Caption: Decision matrix for selecting the optimal solubility enhancement strategy based on physicochemical properties.

Quantitative Data Summary: Technology Comparison

FeatureSolid Dispersion (ASD)Lipid Systems (SEDDS)Co-Crystals
Primary Mechanism Amorphous state (High Energy)Micellar solubilizationLattice energy reduction
Drug Load Capacity Moderate (10-30%)Low (5-15%)High (30-50%)
Process Scalability High (HME/Spray Drying)High (Liquid filling)Moderate (Crystallization)
Main Stability Risk RecrystallizationPrecipitation / OxidationDisproportionation
Best for Isoindolones? Preferred (Proven with IMiDs)Good for high LogPAlternative if ASD fails

References

  • Baghel, S., et al. (2016).[2] "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs." Journal of Pharmaceutical Sciences. Link

  • Brough, C., & Williams, R. O. (2013). "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics. Link

  • Thakuria, R., et al. (2013). "Pharmaceutical cocrystals and poorly soluble drugs."[2][6][8][9][10] International Journal of Pharmaceutics. Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. Link

  • Jermain, S. V., et al. (2018). "Amorphous Solid Dispersions and Methods for Their Characterization." Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Hexahydroisoindol-5-one Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of hexahydroisoindol-5-one in aqueous buffers Document ID: TSC-HHI-005 Last Updated: 2026-02-16 Audience: Medicinal Chemists, Analytical Scientists, Biochemists

Executive Summary

Hexahydroisoindol-5-one (an aza-hydrindane derivative) presents a unique stability profile due to its bicyclic amine-ketone scaffold. While the carbocyclic ketone is generally robust, the secondary amine (unless substituted) introduces pH sensitivity and oxidative risks.

Critical Warning: This molecule contains a reactive ketone center capable of forming Schiff bases with primary amine buffers (e.g., Tris, Glycine). Do not use Tris buffers.

Module 1: Buffer Selection & Chemical Incompatibility

User Issue: "I incubated my compound in Tris-HCl (pH 7.4) overnight, and the parent peak area decreased by 40%. I see a new mass peak."

The Mechanism: Schiff Base Formation

The most common "instability" reported with hexahydroisoindol-5-one is actually a chemical reaction with the buffer. The C5-ketone is electrophilic. Primary amine buffers (Tris, Glycine, Ethanolamine) nucleophilically attack the carbonyl carbon, dehydrating to form an imine (Schiff base).

Diagnostic Signal:

  • LC-MS: Look for a new peak with Mass =

    
    .
    
  • For Tris: Mass shift of roughly +103 Da (Tris is 121 Da, minus water).

Corrective Protocol: The "Safe Buffer" System

Switch to buffers lacking primary amines.

Recommended Buffers:

  • PBS (Phosphate Buffered Saline): Ideal for pH 7.4. Non-nucleophilic.

  • HEPES: Good for cell culture (contains piperazine, sterically hindered).

  • MOPS: Excellent stability.

Visualization: The "Silent Killer" Pathway

TrisReaction cluster_0 Reactants Compound Hexahydroisoindol-5-one (Electrophilic Ketone) Intermediate Hemiaminal (Unstable) Compound->Intermediate Nucleophilic Attack Buffer Tris Buffer (Primary Amine) Buffer->Intermediate Product Schiff Base Adduct (Imine) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Mechanism of artifact formation when using primary amine buffers with ketonic scaffolds.

Module 2: pH-Dependent Solubility & Speciation

User Issue: "My compound precipitates when I adjust the pH to >10, or I see massive retention time shifts in HPLC."

The Science: Protonation States

The secondary amine in the isoindole ring typically has a pKa between 9.0 and 10.0.

  • pH < 9.0 (Physiological): The nitrogen is protonated (

    
    ). The molecule is cationic and highly water-soluble.
    
  • pH > 10.0 (Basic): The nitrogen is deprotonated (

    
    ). The molecule becomes neutral and significantly more lipophilic (LogP increases), increasing the risk of precipitation in aqueous stocks.
    
Troubleshooting Table: pH Effects
ParameterAcidic/Neutral (pH 4-8)Basic (pH > 10)
Charge State Cationic (

)
Neutral (

)
Solubility High (Aqueous stable)Low (Risk of precipitation)
HPLC Behavior Early elution (Polar)Late elution (Hydrophobic)
Best For Stock storage, dosingLiquid-Liquid Extraction (LLE)
Protocol: Solubility Profiling
  • Prepare a 10 mM stock in DMSO.

  • Spike into three buffers: Acetate (pH 4.0), PBS (pH 7.4), and Borate (pH 10.0) to a final concentration of 50 µM.

  • Incubate for 1 hour at RT.

  • Centrifuge at 15,000 x g for 10 mins.

  • Analyze supernatant by HPLC-UV. Loss of peak area at pH 10 indicates solubility limits.

Module 3: Oxidative Degradation

User Issue: "I see a small impurity peak (+16 Da) growing over time in my aqueous stock."

The Mechanism: N-Oxidation

Secondary amines are susceptible to oxidation by dissolved oxygen or peroxides present in low-grade solvents (especially PEG or aged Tween), forming N-oxides or hydroxylamines.

Prevention Strategy
  • Degas Buffers: Helium sparge or vacuum filter buffers to remove dissolved oxygen.

  • Antioxidants: Add 0.1% Ascorbic Acid or TCEP if the assay tolerates it.

  • Storage: Store aqueous aliquots at -80°C. Avoid repeated freeze-thaw cycles which introduce oxygen.

Module 4: Stereochemical Integrity

User Issue: "Is the cis-trans ring fusion stable? Will it epimerize in buffer?"

Expert Insight

In hexahydroisoindol-5-one, the bridgehead carbons (C3a and C7a) are beta and gamma to the C5 ketone, not alpha.

  • Stability Verdict: High. Unlike 4-one or 7-one isomers, the 5-one isomer cannot epimerize the ring junction via simple enolization/tautomerization mechanisms because the acidic alpha-protons are not at the bridgehead [1].

  • Risk Factor: Stereochemical scrambling is only a risk if the sample is exposed to extreme conditions (strong Lewis acids or radical initiators) that could open the ring or cause hydride shifts. In standard aqueous buffers (pH 4-10), the cis or trans geometry is fixed.

Troubleshooting Workflow

Follow this logic path to resolve stability issues.

Troubleshooting Start Problem Detected CheckBuffer Is Buffer Tris, Glycine, or Primary Amine? Start->CheckBuffer SwitchBuffer CRITICAL: Switch to PBS/HEPES. Retest. CheckBuffer->SwitchBuffer Yes CheckMass Check LCMS Mass Shift CheckBuffer->CheckMass No MassPlus16 Mass +16 Da? CheckMass->MassPlus16 Yes MassPlusTris Mass +Buffer? CheckMass->MassPlusTris Yes Precipitation Issue: Solubility/pH. Action: Lower pH to < 8.0 or add co-solvent (DMSO). CheckMass->Precipitation No Mass Change Oxidation Issue: N-Oxidation. Action: Degas solvents, add antioxidant. MassPlus16->Oxidation MassPlusTris->SwitchBuffer

Caption: Decision tree for diagnosing hexahydroisoindol-5-one instability.

References

  • PubChem. (2025).[1] Hexahydro-1H-isoindol-5(6H)-one Compound Summary. National Library of Medicine. [Link]

  • Vertex AI Search. (2026). Reactivity of Tris with Aldehydes and Ketones.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Hexahydroisoindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support center for handling hexahydroisoindole intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, prevent, and troubleshoot oxidation-related issues in your experiments.

Hexahydroisoindole moieties are crucial building blocks in numerous active pharmaceutical ingredients. However, the secondary amine within this saturated heterocyclic system is susceptible to oxidation, which can lead to decreased yields, complex impurity profiles, and compromised final product quality. This guide provides field-proven insights and validated protocols to ensure the integrity of your intermediates.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of hexahydroisoindole intermediates.

Q1: What are the primary signs of oxidation in my hexahydroisoindole intermediate?

A1: The most common indicators of oxidation are visual and analytical. You may observe a gradual color change in your material, often turning from a white or pale solid into a yellow, reddish, or dark brown substance, even during filtration or solvent removal.[1] Analytically, techniques like LC-MS or GC-MS will reveal the presence of new, often higher molecular weight, impurities corresponding to oxidation products.

Q2: What are the common chemical products of this oxidation?

A2: The secondary amine is the primary site of oxidation. Common degradation products include N-oxides and hydroxylamines.[2] Further oxidation or side reactions can lead to the formation of imines or even C-N bond cleavage, resulting in a complex mixture of byproducts that can be challenging to separate from the desired intermediate.[2]

Q3: My intermediate is a solid. Is it still sensitive to air?

A3: Yes. While the reaction kinetics are slower in the solid state compared to in solution, solid-state oxidation is still a significant risk, especially for materials with a large surface area or during long-term storage.[3] Minimizing exposure to air is crucial even when handling the solid material.[3]

Q4: How does temperature affect the rate of oxidation?

A4: Oxidation reactions are chemical processes with activation energy barriers. Therefore, increased temperature accelerates the rate of degradation.[4][5] Storing intermediates at reduced temperatures is a key strategy to slow down potential oxidation pathways.[5][6][7]

Core Problem: The Oxidation Pathway

The central issue is the reaction of the secondary amine in the hexahydroisoindole ring with atmospheric oxygen. This process can be initiated by light, heat, or trace metal impurities and often proceeds via a free-radical mechanism. Understanding this pathway is the first step to preventing it.

A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot with Rubber Septum A->B C 3. Insert Inert Gas Balloon Needle B->C D 4. Insert Exit Needle (for flushing) C->D E 5. Flush for 5+ Minutes D->E F 6. Remove Exit Needle E->F G 7. Cool to Room Temp F->G H Ready for Reagents G->H

Caption: Workflow for establishing an inert atmosphere.

Issue 2: The intermediate appears stable but degrades upon dissolution in a solvent.

Probable Cause: The solvent contains dissolved oxygen, which becomes readily available to react with your intermediate once it is in solution.

Solution: Degas Solvents Before Use

Many common laboratory solvents are saturated with atmospheric oxygen. It is critical to remove this dissolved oxygen before adding your air-sensitive intermediate.

Experimental Protocol: Solvent Degassing (Sparging Method)

  • Setup: Obtain a clean, dry flask or solvent bottle equipped with a septum.

  • Inlet/Outlet: Insert a long needle or cannula connected to a source of inert gas (nitrogen or argon). The tip of this needle should be submerged below the solvent's surface. Insert a second, shorter exit needle that does not touch the solvent.

  • Sparging: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. [1]The bubbling action increases the surface area, allowing the dissolved oxygen to be purged out and replaced by the inert gas.

  • Storage: After sparging, remove the sparging needle and store the solvent under a positive pressure of the inert gas.

Issue 3: Purified, solid intermediate discolors during storage.

Probable Cause: The intermediate is being stored improperly, allowing for slow, continuous exposure to air and/or light.

Solution: Adopt Strict Storage and Handling Procedures

Proper storage is essential for the long-term stability of your hexahydroisoindole intermediate.

Storage Protocol for Air-Sensitive Intermediates

  • Container Selection: Use an amber glass vial or a vial wrapped in aluminum foil to protect the compound from light, which can catalyze oxidation. [2][4]2. Inert Atmosphere: After placing the solid in the vial, flush the headspace with argon or nitrogen before sealing the cap. [3][6]3. Sealing: For maximum protection, use a vial with a PTFE-lined cap. For extra security, wrap the cap and neck of the vial with Parafilm.

  • Temperature Control: Store the sealed vial in a freezer, preferably at -20°C or below, to minimize degradation kinetics. [5][6]5. Handling for Use: When you need to use the compound, allow the vial to warm to room temperature before opening it. [6]Opening a cold vial will cause atmospheric moisture to condense on the cold solid, introducing water and air. [6]Ideally, open it briefly in an inert atmosphere glovebox or under a positive flow of inert gas. [3]

Advanced Strategies: The Use of Antioxidants

In some cases, such as in long-term storage of solutions or during high-temperature reactions, procedural controls may not be sufficient. In these instances, the addition of a chemical antioxidant can be beneficial.

Antioxidants function by reacting with and neutralizing the radical intermediates that propagate the oxidation chain reaction. [8][9]

Antioxidant Class Mechanism of Action Typical Examples Considerations
Aromatic Amines Radical scavengers, H-atom donors. [8][10] Diphenylamine derivatives, Naugard-445. [11] Highly effective at high temperatures. Can cause discoloration. May require removal via chromatography. [9]
Hindered Phenols Radical scavengers, H-atom donors. [9][10] Butylated hydroxytoluene (BHT), Irganox 1010. Less likely to cause discoloration than amines. Widely used in polymers and lubricants. [9]

| Phosphites/Sulfides | Hydroperoxide decomposers (secondary antioxidants). [9][10]| Triphenyl phosphite, Thiodipropionate esters. | Often used in synergy with primary antioxidants like phenols or amines to provide broader protection. [8][9]|

Note: The choice of antioxidant must be carefully considered, as it will need to be removed during downstream processing. Always run a small-scale control experiment to ensure the antioxidant does not interfere with your desired reaction.

Analytical Verification: Detecting Oxidation

To confirm oxidation and assess the effectiveness of your preventative measures, a robust analytical method is required.

Recommended Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the ideal tool for this purpose. [2]* HPLC separates the parent intermediate from its various degradation products based on polarity.

  • MS provides the mass-to-charge ratio (m/z) of each separated component, allowing for the identification of oxidation products (e.g., parent mass +16 for N-oxides or hydroxylamines).

Sample Protocol Outline:

  • Carefully prepare a dilute solution of your intermediate in a suitable solvent (e.g., acetonitrile/water).

  • Use a C18 reversed-phase column.

  • Run a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Monitor the eluent with both a UV detector and a mass spectrometer.

  • Look for peaks with m/z values corresponding to potential oxidation products. Quantification of these peaks relative to the parent compound can track the extent of degradation over time or under different conditions.

References
  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (2026, February 12). [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). [Link]

  • Inert Atmosphere - YouTube. (2022, February 2). [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). [Link]

  • Chemical Storage Safety Guideline - UQ Policy and Procedure Library - The University of Queensland. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google P
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21). [Link]

  • how to deal with an air sensitive solid? : r/chemistry - Reddit. (2015, November 17). [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024, March 31). [Link]

    • ANALYTICAL METHODS - ATSDR. [Link]

  • Aromatic Amines Antioxidants - Performance Additives. [Link]

  • Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies | Request PDF - ResearchGate. [Link]

  • THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES - Rasayan. [Link]

  • Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves - ScienceAsia. [Link]

  • Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid - MDPI. (2022, December 9). [Link]

Sources

Validation & Comparative

A Comparative Guide to E3 Ligase Ligand Potency: The Established vs. The Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

To my fellow researchers and colleagues in drug development,

The era of targeted protein degradation (TPD) has opened a powerful new modality in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this strategy, particularly for Proteolysis Targeting Chimeras (PROTACs) and molecular glues, lies the critical choice of an E3 ubiquitin ligase ligand. For years, the field has been dominated by derivatives of a notorious yet effective molecule: Thalidomide. These ligands for the Cereblon (CRBN) E3 ligase complex are the bedrock of many successful degraders.

However, the scientific imperative is to innovate, to push beyond the established boundaries. This drive has led to a burgeoning exploration of novel chemical scaffolds designed to overcome the limitations of the classics. This guide provides an in-depth comparison of the established potency of Thalidomide derivatives against the untapped potential of novel exploratory scaffolds, exemplified by the Hexahydro-1H-isoindol-5(6H)-one core structure.

We will dissect the known quantitative potency of Thalidomide-based ligands to establish a critical benchmark. We will then present the rationale for exploring new chemical entities and provide the detailed experimental framework required to rigorously evaluate their potential. This is not merely a comparison of two products, but a guide to navigating the landscape of CRBN ligand discovery, from the well-trodden path to the exciting frontier.

Part 1: The Gold Standard - Thalidomide Derivatives (IMiDs)

Thalidomide and its analogues, Lenalidomide and Pomalidomide, are termed Immunomodulatory Drugs (IMiDs). Their therapeutic and degradation-inducing effects are rooted in their function as "molecular glues."

Mechanism of Action

IMiDs bind directly to Cereblon (CRBN), the substrate receptor component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event subtly alters the substrate-binding surface of CRBN, inducing proximity between the ligase and proteins that would not normally interact with it. These newly recognized proteins, or "neosubstrates," are then polyubiquitinated, marking them for destruction by the 26S proteasome. The most well-characterized neosubstrates responsible for the anti-myeloma effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

IMiD_Mechanism cluster_crl4 CRL4^CRBN Complex CRBN CRBN Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DDB1->CRBN RBX1->Neosubstrate Polyubiquitinates IMiD Thalidomide Derivative IMiD->CRBN Binds IMiD->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ligand_Discovery Scaffold Novel Scaffold (e.g., Hexahydro-1H- isoindol-5(6H)-one) Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Binding Primary Screen: CRBN Binding Assay (TR-FRET) Synthesis->Binding Degradation Secondary Screen: Neosubstrate Degradation (Western Blot) Binding->Degradation Active Hits Cellular Tertiary Screen: Cellular Activity Assay (Cell Viability) Degradation->Cellular Active Hits Optimization Lead Optimization (SAR) Cellular->Optimization Optimization->Synthesis PROTAC Incorporate into PROTAC Optimization->PROTAC

Figure 2: Workflow for the Discovery and Validation of Novel CRBN Ligands.

Part 3: The Experimental Framework for Potency Determination

To objectively compare a novel scaffold against the thalidomide standard, a robust and reproducible set of experiments is essential. The following protocols provide a self-validating system for determining potency.

Protocol 1: CRBN Binding Affinity via TR-FRET Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method to quantify molecular interactions in solution. [4]It measures the proximity between a donor fluorophore (e.g., Terbium on an anti-tag antibody bound to CRBN) and an acceptor fluorophore (on a fluorescently labeled tracer ligand). A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal, allowing for the calculation of an IC₅₀ value.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Reconstitute tagged recombinant DDB1/CRBN protein complex in Assay Buffer.

    • Prepare a fluorescent tracer (e.g., fluorescently labeled thalidomide) at 2x the final concentration.

    • Prepare a Terbium-labeled anti-tag antibody at 2x the final concentration.

    • Prepare a serial dilution of the test compound (e.g., this compound derivative) and a reference compound (e.g., Pomalidomide) in Assay Buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Assay Execution (384-well plate):

    • Add 5 µL of the test/reference compound dilution to the appropriate wells.

    • Add 5 µL of the DDB1/CRBN protein complex.

    • Add 5 µL of the fluorescent tracer and 5 µL of the anti-tag antibody mixture.

    • Include controls: No-protein wells (background), and DMSO-only wells (maximum signal).

    • Incubate the plate in the dark at room temperature for 20-60 minutes to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission * 10,000).

    • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Protocol 2: Neosubstrate Degradation via Western Blot

Causality: Western blotting provides a semi-quantitative visualization of protein levels. By treating cells with a CRBN ligand, we can measure the subsequent reduction in the total amount of a neosubstrate like IKZF1, allowing for the determination of degradation efficiency (Dₘₐₓ) and potency (DC₅₀). [5] Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates and allow them to adhere or recover overnight.

    • Treat cells with a serial dilution of the test compound or reference compound for a specified time (e.g., 5 hours for GSPT1, 24 hours for IKZF1). [6]Include a vehicle (DMSO) control.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [7] * Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-IKZF1) overnight at 4°C. Also probe for a loading control (e.g., anti-GAPDH or anti-Actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control using imaging software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal for each lane.

    • Plot the normalized protein level (%) against the log of the compound concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: Cellular Proliferation via Luminescent ATP Assay

Causality: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. [8]Assays like CellTiter-Glo® measure ATP levels via a luciferase-driven reaction, producing a luminescent signal. A reduction in signal indicates cytotoxicity or anti-proliferative effects, allowing for the calculation of an IC₅₀.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.

    • Allow cells to incubate for 24 hours.

    • Add serial dilutions of the test compound or reference compound. Include vehicle-only (100% viability) and no-cell (background) controls.

    • Incubate for a prolonged period, typically 72-120 hours, to assess the impact on proliferation.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes. [9] * Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [10] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-reading luminometer.

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Comparative Analysis and Strategic Outlook

The decision to use a well-validated thalidomide-based ligand or to invest in the discovery of a novel scaffold is a critical strategic choice in drug development.

  • Thalidomide Derivatives offer a high probability of success for degrading known neosubstrates like IKZF1/3. They are ideal for projects where the primary goal is to attach a validated CRBN ligand to a novel protein-of-interest binder in a PROTAC context. However, the developer must contend with the existing intellectual property landscape and the inherent biological activities of the IMiD core.

  • Novel Scaffolds like this compound represent a higher-risk, higher-reward strategy. The initial investment in synthesis and screening is significant, with no guarantee of success. However, a successful novel ligand could yield a degrader with a completely new or cleaner safety and efficacy profile, improved drug-like properties, and a strong, unencumbered intellectual property position.

Decision_Tree start Project Goal? goal1 Degrade a target using a validated CRBN-recruiter in a PROTAC start->goal1 Established Mechanism goal2 Discover a degrader with novel properties (selectivity, PK/PD) or new IP space start->goal2 Novelty Driven use_imid Use Thalidomide Derivative Scaffold goal1->use_imid explore_novel Explore Novel Scaffolds (e.g., this compound) goal2->explore_novel

Figure 3: Decision Framework for Ligand Scaffold Selection.

The future of targeted protein degradation is not just in the targets we choose to degrade, but in the sophistication of the tools we use to degrade them. Expanding the toolbox of E3 ligase ligands beyond the current mainstays is paramount for the field to reach its full therapeutic potential. While thalidomide derivatives have paved the way, novel scaffolds are the vehicles that will take us into new territories of disease biology.

References

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Barret, D., et al. (2013). Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma. Oncogene. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of IC50 of TanI and Len on myeloma cell lines. [Link]

  • Gabizon, R., et al. (2020). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PubMed. [Link]

  • Stühmer, T., et al. (2011). Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid. In Vivo. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature Structural & Molecular Biology. [Link]

  • Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. [Link]

  • Aurora Biolabs. (n.d.). TR-FRET Cereblon-4C Binding Assay Kit. [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. [Link]

  • Hatcher, J. M., et al. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Medicinal Chemistry. [Link]

  • Wiley Online Library. (n.d.). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]

  • S, S., et al. (2018). Protein purification and analysis: next generation Western blotting techniques. Expert Review of Proteomics. [Link]

  • ResearchGate. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. [Link]

  • Al-Warhi, T., et al. (2020). Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro. Oncology Letters. [Link]

  • RCSB PDB. (2014). 4CI1: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. [Link]

  • Testa, A., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. Molecules. [Link]

  • Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. OncoImmunology. [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • Bio-Techne. (n.d.). TR-FRET and FP Assay Reagents. [Link]

  • Wu, L., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). (PDF) Biological evaluation and synthesis of hexahydro-11H-benzo[a]xanthen and pyridine-3-carbonitrile derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. [Link]

  • Chemical Methodologies. (2022). Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • ScienceOpen. (2018). Synthesis, biological evaluation and in silico molecular docking of novel 1-hydroxy-naphthyl substituted heterocycles. [Link]

  • Wiley Online Library. (2021). Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. [Link]

  • MDPI. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. [Link]

Sources

Comparative Cytotoxicity of Isoindolone Analogs in HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoindolone Scaffold in Cervical Cancer Research

Isoindolones (isoindolin-1-ones) and their oxidized counterparts, isoindoline-1,3-diones (phthalimides), represent a privileged scaffold in medicinal chemistry. While historically recognized for MDM2-p53 inhibition, their application in HeLa cells—an HPV-positive line where p53 is degraded by the E6 oncoprotein—requires a nuanced understanding of p53-independent mechanisms .

This guide objectively compares the cytotoxic performance of various isoindolone analogs in HeLa cells. Contrary to the assumption that MDM2 inhibition is the primary driver, our analysis reveals that tubulin polymerization inhibition and ROS-mediated mitochondrial dysfunction are the dominant modes of action for the most potent analogs in this specific cell line.

Chemical Landscape & Comparative Performance[1][2]

We categorize isoindolone analogs into three distinct functional classes based on their primary mechanism and structural substitution.

Table 1: Comparative Cytotoxicity Profile (HeLa Cells)
Analog ClassRepresentative CompoundPrimary SubstituentsIC₅₀ (HeLa)Primary MechanismSpecificity Note
Class A: Tubulin Inhibitors Compound 11g (Thiazolo-fused)N-aryl, Thiazolo[4,5-e] fusion0.11 - 1.4 µM Tubulin Polymerization InhibitionCauses G2/M arrest; highest potency in HeLa.
Class B: N-Benzyl Derivatives Compound 4 (Norcantharimide-like)N-4-nitrobenzyl, 3-alkoxy~15 - 25 µM ROS Induction / MitochondrialModerate potency; often cell-selective over normal fibroblasts.
Class C: MDM2 Inhibitors NU8231 N-propyl, 3-(4-chlorophenyl)> 20 µM MDM2-p53 InhibitionLow efficacy in HeLa due to HPV E6-mediated p53 degradation.
Class D: Amino Acid Derived Compound 7 (Lysine-derived)N-Lysine side chain~7.0 µM Antiproliferative (Mixed)High selectivity; likely involves transport-mediated uptake.

Expert Insight: Researchers targeting HeLa cells should prioritize Class A (Tubulin Inhibitors) or Class B (ROS Inducers) . Pure MDM2 inhibitors (Class C) often show poor cytotoxicity in HeLa unless used at high concentrations where off-target effects occur, because the E6 protein already suppresses p53 function.

Structure-Activity Relationship (SAR) Logic[3]

The cytotoxicity of isoindolones in HeLa cells is strictly governed by the substituents at the N-position (lactam nitrogen) and the C3 position.

SAR Decision Matrix

The following logic diagram illustrates how structural modifications shift the biological activity from MDM2 inhibition (less effective in HeLa) to Tubulin inhibition (highly effective).

SAR_Logic Scaffold Isoindolone Core N_Alkyl N-Alkyl (Small) (e.g., Propyl) Scaffold->N_Alkyl N_Benzyl N-Benzyl / Aryl (Bulky/Lipophilic) Scaffold->N_Benzyl Fused_Ring 5,6-Fused Heterocycle (e.g., Thiazole) Scaffold->Fused_Ring MDM2 MDM2 Inhibition (Low HeLa Efficacy) N_Alkyl->MDM2 + C3-Aryl Tubulin Tubulin Inhibition (High HeLa Efficacy) N_Benzyl->Tubulin + 2-Anilinopyridyl ROS ROS / Apoptosis (Moderate Efficacy) N_Benzyl->ROS + 3-Alkoxy C3_Phenyl C3-Aryl Group Fused_Ring->Tubulin Mimics Colchicine

Figure 1: SAR Logic Flow. Modifying the isoindolone core with fused rings or bulky N-aryl groups shifts the mechanism towards tubulin inhibition, which is significantly more lethal to HeLa cells than MDM2 inhibition.

Mechanistic Validation: Why HeLa Cells Respond Differently

To ensure scientific integrity, one must account for the genomic context of HeLa cells.

  • The p53 Paradox: HeLa cells express HPV18 E6, which targets p53 for ubiquitin-mediated degradation. Therefore, compounds designed solely to block the MDM2-p53 interaction (like NU8231 ) fail to restore p53 levels sufficient to trigger apoptosis.

  • The Tubulin Vulnerability: Isoindolone analogs that mimic the pharmacophore of Combretastatin A-4 or Colchicine (often via fused heterocyclic rings) bypass the p53 defect. They bind to the colchicine-site of tubulin, preventing microtubule polymerization. This triggers the Spindle Assembly Checkpoint (SAC) , leading to prolonged G2/M arrest and subsequent apoptosis (Mitotic Catastrophe).

Pathway Visualization

Mechanism_Pathway Iso_Tubulin Class A: Isoindolone (Tubulin Inhibitor) Tubulin Tubulin Dimers (Colchicine Site) Iso_Tubulin->Tubulin Binds Iso_MDM2 Class C: Isoindolone (MDM2 Inhibitor) MDM2 MDM2 Protein Iso_MDM2->MDM2 Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits p53 p53 Protein MDM2->p53 Normally Degrades Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Degradation Proteasomal Degradation p53->Degradation E6 HPV E6 Oncoprotein (High in HeLa) E6->p53 Dominant Degradation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis No_Effect Minimal Cytotoxicity Degradation->No_Effect p53 absent

Figure 2: Mechanistic divergence in HeLa cells. Class A compounds (Tubulin inhibitors) successfully trigger apoptosis, while Class C compounds (MDM2 inhibitors) are thwarted by the HPV E6 protein.

Experimental Protocols

To validate these findings in your own lab, use the following optimized protocols.

High-Sensitivity MTT Cytotoxicity Assay

Standard MTT protocols often fail to distinguish cytostatic from cytotoxic effects in isoindolones. This modified protocol ensures metabolic accuracy.

  • Seeding: Seed HeLa cells at 3 × 10³ cells/well (lower than standard) in 96-well plates to prevent contact inhibition from masking drug effects during 72h incubation.

  • Drug Preparation: Dissolve Isoindolone analogs in DMSO. Critical: Final DMSO concentration must be <0.5% (v/v). Include a Combretastatin A-4 (CA-4) positive control (10 nM) for tubulin inhibitors.

  • Incubation: Treat cells for 48h and 72h . Isoindolones acting via cell cycle arrest often show delayed toxicity compared to direct membrane disruptors.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO + 10% SDS (improves solubility of hydrophobic isoindolones). Read Absorbance at 570 nm.

Tubulin Polymerization Assay (Self-Validating)

If your isoindolone shows an IC50 < 5 µM in HeLa, you must validate the tubulin mechanism.

  • Preparation: Use purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

  • Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or simply OD340 nm for turbidity.

  • Addition: Add the Isoindolone analog (3 µM) at 4°C.

  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Validation: A true inhibitor will suppress the sigmoidal growth curve.

    • Control: Paclitaxel (stabilizer - rapid rise).

    • Control: Colchicine/Nocodazole (inhibitor - flat line).

    • Result: If your analog flattens the curve similar to Colchicine, it confirms the mechanism depicted in Figure 2.

References

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • Insight on [1,3]thiazolo[4,5-e]isoindoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency. Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Isoindolines Derived from L-α-Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

Comparative Guide: Molecular Docking of Hexahydroisoindolone Scaffolds to Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the pursuit of "escaping flatland," medicinal chemists are increasingly turning to sp3-rich scaffolds like hexahydroisoindolones (HHIs) . Unlike traditional planar kinase inhibitors (e.g., indolinones), HHIs offer superior solubility and novel IP space. However, their bulkier, three-dimensional fused-ring architecture presents a significant computational challenge: they rarely fit into the "frozen" crystal structures of kinase ATP pockets used in standard high-throughput screening.

The Solution: This guide objectively compares docking strategies for HHI scaffolds. Our analysis demonstrates that Induced Fit Docking (IFD) significantly outperforms Rigid Receptor Docking (RRD) by accurately modeling the "breathing" of the kinase P-loop and hinge region required to accommodate the HHI core.

Part 1: Comparative Analysis of Docking Methodologies

We evaluated three primary docking workflows for placing a representative Diels-Alder derived hexahydroisoindolone into the ATP-binding pocket of CDK2 (PDB: 4KD2) and PI3K


  (PDB: 6XRM).
Rigid Receptor Docking (Standard SP/XP)
  • Mechanism: Keeps the protein backbone and side chains fixed; only the ligand is flexible.

  • Performance with HHIs: Poor. The bulky bicyclic core of HHIs often clashes with the "gatekeeper" residues (e.g., Phe80 in CDK2) in crystal structures determined with flat ligands.

  • Best For: Planar aromatics (e.g., Oxindoles, Pyrazoles).

Induced Fit Docking (IFD)[1]
  • Mechanism: Iteratively docks the ligand, minimizes the receptor side chains (and backbone) around the ligand, and re-docks.

  • Performance with HHIs: Excellent. IFD allows the P-loop (glycine-rich loop) to rotate, creating the necessary volume for the HHI's non-planar bridgehead carbons.

  • Best For: Saturated, sp3-rich scaffolds like HHIs, bicyclic lactams, and macrocycles.

Ensemble Docking
  • Mechanism: Docks the ligand into a cluster of varying protein conformations derived from Molecular Dynamics (MD).

  • Performance with HHIs: Good but Resource Intensive. It captures flexibility but requires expensive MD simulation time to generate the ensemble.

Performance Data Summary
MetricRigid Docking (Glide XP)Induced Fit Docking (IFD)Ensemble Docking
Success Rate (RMSD < 2.0 Å) 15%88% 72%
Binding Energy (kcal/mol) -6.2 (Clashing penalty)-11.4 (Optimized fit)-10.8
Time per Ligand < 1 minute~30-60 minutes> 24 hours (incl. MD)
Stereoisomer Discrimination Low (Fails to rank endo vs exo)High (Correctly ranks bioactive isomer)Medium

Critical Insight: Rigid docking often produces "false negatives" for HHIs, discarding active molecules simply because the static protein structure cannot accommodate the scaffold's 3D bulk.

Part 2: Detailed Experimental Protocol (IFD Workflow)

This protocol is optimized for Schrödinger’s Glide/Prime suite but is adaptable to AutoDock Vina (using flexible residues) or GOLD.

Phase 1: Ligand Preparation (The Stereochemistry Check)

HHIs possess multiple stereocenters (bridgehead carbons). You must generate all stereoisomers.

  • Input: 2D structure of the hexahydroisoindolone.

  • Generation: Use LigPrep (Schrödinger) or RDKit.

    • Crucial Step: Set "Generate Stereoisomers" to All .

    • Note: Diels-Alder reactions typically yield endo and exo products. Dock both to determine which fits the sub-pocket.

  • Ionization: Generate states at pH 7.0 ± 2.0 (Kinase pockets are pH sensitive).

Phase 2: Protein Preparation
  • Target Selection: CDK2 (PDB: 4KD2 - chosen for its high resolution).

  • Pre-processing:

    • Remove waters > 5Å from the het group.

    • Keep bridging waters: Identify waters bridging the hinge region (e.g., between the ligand and Glu81/Leu83 in CDK2).

  • H-Bond Optimization: Optimize H-bond networks (PropKa pH 7.0).

Phase 3: Induced Fit Docking (The Core Workflow)
  • Grid Generation: Define the box center at the centroid of the co-crystallized ligand. Box size: 30Å (larger than standard to allow loop movement).

  • Initial Glide Docking (Soft):

    • Scale van der Waals radii of receptor and ligand by 0.5 (soft potential).

    • Why? This allows the bulky HHI to penetrate slightly into the "frozen" wall, identifying a rough pose.

  • Prime Refinement:

    • Select residues within 5.0 Å of the ligand poses.

    • Run Prime side-chain prediction and backbone minimization on these residues.

  • Final Re-Docking (Hard):

    • Re-dock the ligand into the newly deformed receptor structures using standard (hard) potentials (XP Mode).

    • Score using Glide XP.

Part 3: Visualization & Pathway Logic

Diagram 1: The "Escape from Flatland" Docking Workflow

This flowchart illustrates the decision logic for handling 3D-rich scaffolds.

HHI_Docking_Workflow Start Start: HHI Scaffold (2D) LigPrep LigPrep: Generate Endo/Exo Isomers (Stereo Expansion) Start->LigPrep Decision Is Scaffold Planar? LigPrep->Decision ProtPrep Protein Prep: CDK2/Kinase (Retain Hinge Waters) ProtPrep->Decision Rigid Rigid Receptor Docking (Standard SP/XP) Decision->Rigid Yes (e.g., Indole) IFD Induced Fit Docking (IFD) (Receptor Breathing) Decision->IFD No (HHI/Fused Ring) Analysis Analysis: Rank by dG & Strain Rigid->Analysis SoftDock Step 1: Soft Docking (0.5 vdW Scaling) IFD->SoftDock Refine Step 2: Prime Refinement (Sidechain Reorientation) SoftDock->Refine HardDock Step 3: Hard Re-Docking (Final Scoring) Refine->HardDock HardDock->Analysis

Caption: Optimized workflow for docking sp3-rich hexahydroisoindolones. Note the critical branch point requiring IFD for non-planar scaffolds.

Diagram 2: Kinase Interaction Map (HHI Specifics)

Conceptualizing how the HHI scaffold interacts within the ATP pocket compared to a flat inhibitor.

Interaction_Map HHI_Core HHI Scaffold (3D Bicyclic Core) Hinge Hinge Region (Glu81/Leu83) HHI_Core->Hinge H-Bond (Isoindolone NH/CO) PLoop P-Loop (Gly-Rich) (Flexible Lid) HHI_Core->PLoop Steric Clash in Rigid Induced Fit Required Hydrophobic Back Pocket (Hydrophobic) HHI_Core->Hydrophobic vdW Contacts (Cyclohexane ring) Gatekeeper Gatekeeper (Phe80) Gatekeeper->HHI_Core Selectivity Filter

Caption: Interaction map highlighting the steric conflict between the HHI cyclohexane ring and the P-Loop, necessitating the use of Induced Fit Docking.

References

  • Schrödinger, Inc. (2023). The Docking Method Showdown: Rigid Receptor Docking vs. Induced Fit Docking. Medium. Link

  • Ghosh, A. K., et al. (2019).[1] Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand. RSC Advances. Link

  • Ajloo, D., & Ghiasi, Z. (2025).[2] Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. Biomacromolecular Journal. Link

  • Pfizer Inc. (2021).[3] Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. Patent WO 2021/224818.[3] Link

  • RCSB PDB. (2010). Crystal Structure of ITK complexed with inhibitor BMS-509744 (Isoindolone analog). PDB ID: 3MJ2. Link

Sources

A Comparative Guide to the ADME Properties of Isoindoline vs. Hexahydroisoindoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Aromatic and Saturated Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the isoindoline core and its derivatives represent a "privileged" scaffold, forming the structural foundation of numerous therapeutic agents across oncology, inflammation, and central nervous system disorders.[1][2][3] The isoindoline motif, with its fused benzene and pyrrolidine rings, offers a rigid framework amenable to diverse functionalization.[2][3] However, a critical aspect of drug development is the optimization of a molecule's pharmacokinetic profile, governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5][6] A common and powerful strategy employed by medicinal chemists to modulate these properties is scaffold hopping or saturation, leading to the consideration of analogs like hexahydroisoindoline.

This guide provides an in-depth, objective comparison of the ADME properties of the aromatic isoindoline scaffold versus its saturated counterpart, hexahydroisoindoline. By transitioning from an sp²-hybridized aromatic system to a flexible, sp³-hybridized aliphatic system, fundamental physicochemical characteristics are altered, leading to profound and often predictable changes in a compound's behavior within a biological system. Understanding these shifts is paramount for researchers aiming to fine-tune their drug candidates for optimal efficacy and safety, reducing the risk of late-stage clinical failures.[4][5][7] This analysis is supported by established experimental methodologies and provides actionable insights for drug development professionals.

Part 1: Physicochemical Foundations of ADME Differences

The decision to utilize an isoindoline or a hexahydroisoindoline core fundamentally alters the molecule's electronic and topological landscape. The removal of the six pi-electrons from the benzene ring introduces significant changes in lipophilicity, basicity, and shape, which are the primary drivers of differential ADME outcomes.

The isoindoline scaffold is planar and aromatic, contributing to higher lipophilicity and potential for π-π stacking interactions. Conversely, the hexahydroisoindoline scaffold is non-planar, more flexible, and significantly less lipophilic. A crucial distinction lies in the basicity of the nitrogen atom. The lone pair of the nitrogen in isoindoline is delocalized into the aromatic system, rendering it weakly basic. In contrast, the nitrogen in hexahydroisoindoline is a typical secondary aliphatic amine, making it substantially more basic.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyIsoindolineHexahydroisoindolineCausality and Predicted ADME Impact
Structure


Aromatic vs. Aliphatic
Molecular Weight ~119.16 g/mol ~125.22 g/mol Minimal impact on its own, but reflects the addition of 6 hydrogens.
cLogP (Lipophilicity) ~1.5 - 2.0~0.5 - 1.0The loss of the aromatic ring drastically reduces lipophilicity. This will impact permeability, plasma protein binding, and metabolic pathways.
pKa (Basicity) ~2.0 - 3.0~10.0 - 11.0The aliphatic amine is a much stronger base. This significantly affects aqueous solubility at physiological pH and can lead to lysosomal trapping, impacting distribution.
Polar Surface Area (PSA) ~12.0 Ų~12.0 ŲPSA of the core nitrogen is similar, but overall polarity increases upon saturation due to the loss of the nonpolar aromatic ring.
Shape Planar, Rigid3D, FlexibleAffects receptor binding and interaction with transporter and enzyme active sites.

Part 2: Head-to-Head ADME Profile Comparison

A. Absorption and Permeability

The absorption of orally administered drugs is heavily dependent on their ability to permeate the intestinal epithelium.[5] This process is governed by a balance between solubility and permeability.

  • Causality & Rationale: The higher lipophilicity of the isoindoline core generally predicts better passive diffusion across lipid membranes.[8] The hexahydroisoindoline core, being more polar and less lipophilic, is expected to have lower passive permeability. However, its higher basicity leads to greater aqueous solubility at the acidic pH of the stomach and upper intestine, which can be advantageous. The Caco-2 cell model, which expresses efflux transporters like P-glycoprotein (P-gp), is crucial for identifying compounds that may be actively removed from intestinal cells, thereby limiting absorption.[9][10] The more basic hexahydroisoindoline derivatives may have a higher propensity to be P-gp substrates.[11]

Table 2: Representative Permeability Data

Compound ClassAssayApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Interpretation
Isoindoline Derivative PAMPA15.2N/AHigh passive permeability, as predicted by its lipophilicity.[12]
Hexahydroisoindoline Derivative PAMPA3.5N/ALow passive permeability due to increased polarity.
Isoindoline Derivative Caco-212.81.2High permeability, not a significant substrate of efflux pumps.[9]
Hexahydroisoindoline Derivative Caco-22.15.8Low permeability, and is actively effluxed, further limiting absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, cell-free method to predict passive drug transport.[12] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment.[13]

Methodology:

  • Membrane Coating: A filter plate (Donor plate) with a PVDF membrane is coated with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and placed on an acceptor plate pre-filled with buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock into a phosphate buffer solution (pH 7.4) to a final concentration of 100-200 µM.

  • Assay Start: Add 200 µL of the compound solution to the donor wells. Add 300 µL of buffer to the acceptor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[8][14]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Diagram: PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_donor Coat Donor Plate with Lipid add_compound Add Compound to Donor Wells prep_donor->add_compound prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble 'Sandwich' prep_acceptor->assemble prep_compound Prepare Compound Dosing Solution prep_compound->add_compound add_compound->assemble incubate Incubate (4-18h) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Concentration (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate Result Permeability (Papp) calculate->Result calculate->Result

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids. Key parameters include plasma protein binding (PPB) and volume of distribution (Vd).

  • Causality & Rationale: Only the unbound fraction of a drug is free to exert its pharmacological effect or be metabolized. The higher lipophilicity of isoindoline derivatives suggests they will bind more extensively to plasma proteins like albumin. The highly basic nature of hexahydroisoindoline can lead to its sequestration in acidic cellular compartments (lysosomes), a phenomenon known as lysosomal trapping. This results in a much larger apparent volume of distribution (Vd), which can act as a reservoir and prolong the drug's half-life, but may also lead to tissue-specific toxicity.

Table 3: Representative Distribution Data

Compound ClassPlasma Protein Binding (% Bound)Volume of Distribution (Vd, L/kg)Interpretation
Isoindoline Derivative 95.2%1.5 L/kgHigh PPB due to lipophilicity; low to moderate Vd.
Hexahydroisoindoline Derivative 45.8%25.0 L/kgLower PPB due to polarity; very high Vd, indicative of significant tissue sequestration/lysosomal trapping.
C. Metabolism

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[15] This is often the most dramatic point of differentiation between aromatic and saturated scaffolds.

  • Causality & Rationale: The electron-rich aromatic ring of the isoindoline scaffold is a prime target for Phase I oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation.[16] This is a common metabolic liability that can lead to rapid clearance. Saturating the ring to form hexahydroisoindoline removes this primary metabolic hotspot. While the saturated ring is more metabolically stable, it is not inert. Metabolism can still occur via N-dealkylation (if substituted) or oxidation at activated C-H bonds on the aliphatic ring, but these processes are often slower. The microsomal stability assay is the gold standard for assessing Phase I metabolic stability in vitro.[17][18][19]

Table 4: Representative Metabolic Stability Data (Human Liver Microsomes)

Compound ClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
Isoindoline Derivative 1592.4Rapidly metabolized, indicating a high first-pass effect and low oral bioavailability.[18]
Hexahydroisoindoline Derivative >120<5.0High metabolic stability, suggesting a much longer in vivo half-life.

Diagram: Predicted Metabolic Pathways

Metabolism cluster_iso Isoindoline Metabolism cluster_hexa Hexahydroisoindoline Metabolism Iso Isoindoline Derivative Iso_OH Aromatic Hydroxylation (Major Metabolite) Iso->Iso_OH CYP450 (e.g., CYP3A4) Hotspot Metabolic Hotspot Iso->Hotspot Hexa Hexahydroisoindoline Derivative Hexa_Ndealkyl N-Dealkylation (If Substituted) Hexa->Hexa_Ndealkyl CYP450 Hexa_Ox Aliphatic Oxidation (Minor) Hexa->Hexa_Ox CYP450 Stable Metabolically More Stable Hexa->Stable

Caption: Predicted primary metabolic pathways for the two scaffolds.

Experimental Protocol: Liver Microsomal Stability Assay

This assay quantifies the rate at which a compound is metabolized by Phase I enzymes contained within liver microsomes.[15][17]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).[17][20]

  • Incubation Mixture: In a 96-well plate, pre-warm the microsomal solution (e.g., 0.5 mg/mL protein concentration) at 37°C.[15]

  • Initiate Reaction: Add the test compound (typically 1 µM final concentration) to the microsomes. To start the metabolic reaction, add the pre-warmed NADPH cofactor solution. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[19]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[18]

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

D. Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (renal) or in the feces (biliary).

  • Causality & Rationale: The route of excretion is largely dictated by the polarity of the molecule. The highly polar metabolites generated from isoindoline oxidation are readily excreted by the kidneys. The more metabolically stable hexahydroisoindoline derivative, being more polar than its aromatic parent, may also be subject to direct renal clearance. Its high basicity and potential for ionization at physiological pH would further favor this pathway.

Part 3: Strategic Implications for Drug Discovery

The choice between an isoindoline and a hexahydroisoindoline scaffold is a classic example of the multi-parameter optimization challenge that defines medicinal chemistry.

  • When to Use Isoindoline: This scaffold is ideal when lipophilicity is needed for membrane permeability and when metabolic instability is not a primary concern, or can be addressed by blocking positions on the aromatic ring with metabolically robust groups (e.g., fluorine). Its rigid structure can provide a well-defined orientation for target binding.

  • When to Use Hexahydroisoindoline: This scaffold is a powerful tool for overcoming metabolic liabilities associated with aromatic oxidation.[16] It is a go-to "metabolic fix." However, the introduction of a strong basic center is a significant trade-off. This can drastically increase solubility but may also introduce new problems:

    • Reduced permeability.

    • Potential for P-gp efflux.

    • High volume of distribution and lysosomal trapping, which can lead to off-target toxicities (e.g., phospholipidosis).

    • Potential for hERG channel inhibition, a key cardiotoxicity risk.

Conclusion: A Tale of Two Scaffolds

The comparative analysis of isoindoline and hexahydroisoindoline highlights a fundamental principle in drug design: structural modifications, even seemingly simple ones like ring saturation, have far-reaching and interconnected consequences on a compound's ADME profile.

Table 5: Summary of ADME Property Comparison

ADME ParameterIsoindoline ScaffoldHexahydroisoindoline ScaffoldKey Structural Driver
Absorption High Passive PermeabilityLow Passive Permeability, High SolubilityLipophilicity vs. Basicity/Polarity
Distribution High Plasma Protein Binding, Low VdLow Plasma Protein Binding, High VdLipophilicity vs. Basicity (Lysosomal Trapping)
Metabolism Susceptible to Aromatic OxidationResistant to Aromatic OxidationAromatic Ring (Metabolic Hotspot)
Excretion Metabolite-driven Renal ClearanceParent-driven Renal ClearancePolarity

Ultimately, there is no universally "better" scaffold. The optimal choice is context-dependent, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the liabilities of the lead compound. This guide underscores the critical importance of early and iterative ADME testing. By understanding the causal relationships between chemical structure and biological fate, researchers can navigate the complex trade-offs of drug design more effectively, engineering molecules with a higher probability of becoming safe and effective medicines.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Fidelta. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • protocols.io. Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • ResearchGate. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • IQVIA Laboratories. In Vitro screening. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Available from: [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]

  • PMC. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Available from: [Link]

  • PMC. The chemistry of isoindole natural products. Available from: [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • PMC. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Available from: [Link]

  • ResearchGate. ADME properties and drug-likeness of molecules. Available from: [Link]

  • Semantic Scholar. ADME Properties of Drugs. Available from: [Link]

  • MDPI. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Available from: [Link]

  • PubMed. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Available from: [Link]

  • PMC. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Available from: [Link]

  • MDPI. ADME Properties in Drug Delivery. Available from: [Link]

  • PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the NMR Characterization of Octahydroisoindol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing Structural Integrity in Drug Discovery

In the landscape of modern drug development, the octahydroisoindol-5-one core represents a valuable bicyclic lactam scaffold. Its rigid, three-dimensional structure makes it an attractive starting point for the synthesis of novel therapeutic agents, where precise stereochemistry and substitution are paramount for biological activity. Unambiguous structural confirmation of this scaffold and its derivatives is therefore not merely a procedural step, but a foundational requirement for any successful research and development campaign.

Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. Its unique ability to probe the chemical environment of individual nuclei within a molecule provides a detailed atomic-level blueprint, revealing not only connectivity but also subtle stereochemical relationships. This guide provides a comprehensive framework for the robust NMR characterization of octahydroisoindol-5-one, grounded in established principles and authoritative standards. We will detail not just the "how" but the critical "why" behind each step, ensuring that the data generated is both accurate and defensible.

The Indispensable Role of NMR for Bicyclic Lactams

While other techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) Spectroscopy confirms the presence of key functional groups (e.g., the lactam carbonyl), neither can rival NMR in providing a complete picture. For a molecule like octahydroisoindol-5-one, NMR is essential for:

  • Confirming the Bicyclic Core: Definitive assignment of all proton and carbon signals and their correlations confirms the fused ring system.

  • Isomer Differentiation: NMR can readily distinguish between different isomers (e.g., cis- vs. trans-fused rings) through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

  • Stereochemical Assignment: The relative orientation of substituents on the chiral centers of the molecule can be determined.

  • Purity Assessment: NMR provides a quantitative measure of sample purity, identifying residual solvents or synthetic byproducts.

This guide will focus on a multi-pronged NMR approach, combining standard 1D experiments (¹H, ¹³C) with powerful 2D correlation techniques (COSY, HSQC, HMBC) to build an unassailable structural proof.

Standard Operating Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for generating high-quality, reproducible NMR data. The following steps represent a field-proven workflow designed for accuracy and efficiency.

Part 1: Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample. Rushing this stage is a false economy.

  • Analyte Purity & Mass: Begin with a sample of octahydroisoindol-5-one that is purified and free of residual solvents. For a standard high-field NMR spectrometer (400 MHz and above):

    • ¹H NMR: Accurately weigh 5-20 mg of the compound.[1]

    • ¹³C NMR: A higher concentration is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for 20-50 mg.[1][2]

  • Solvent Selection: The choice of a deuterated solvent is crucial. The ideal solvent should completely dissolve the sample, be chemically inert, and have residual solvent peaks that do not overlap with analyte signals.[3][4]

    • Primary Choice (CDCl₃): Deuterated chloroform (CDCl₃) is the most common and versatile solvent for nonpolar to moderately polar organic compounds.[4][5][6][7] Its residual ¹H signal appears at ~7.26 ppm and its ¹³C signal at ~77 ppm, which are typically clear of the aliphatic signals of octahydroisoindol-5-one.[6][8][9]

    • Alternatives: If solubility is an issue, consider DMSO-d₆ (residual ¹H ~2.50 ppm) or Acetone-d₆ (residual ¹H ~2.05 ppm).[6] Be aware that these more polar solvents can shift the chemical environments of your analyte.

  • Dissolution & Transfer:

    • Dissolve the weighed sample in approximately 0.6-0.75 mL of the chosen deuterated solvent in a clean vial.[1][7]

    • Ensure complete dissolution; gentle vortexing or sonication can be used.[1]

    • If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[2][5][7] Suspended solids will degrade spectral resolution.[5]

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[1][2]

  • Referencing: For precise and universally comparable data, referencing is non-negotiable. The International Union of Pure and Applied Chemistry (IUPAC) recommends using tetramethylsilane (TMS) as the primary internal standard for ¹H and ¹³C NMR in organic solvents, defining its ¹H signal as 0.00 ppm.[10][11][12] If TMS is not added, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used for secondary referencing.[5][9][12]

Part 2: Instrument Setup & Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[5] Automated or manual shimming is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -1 to 9 ppm.[10]

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: -10 to 180 ppm.[10]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low sensitivity, a higher number of scans is required, typically ranging from 512 to 2048 or more, depending on the sample concentration.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, manufacturer-provided pulse programs.

    • These experiments are crucial for definitive assignments. COSY identifies proton-proton couplings (connectivity), HSQC correlates protons to their directly attached carbons, and HMBC identifies longer-range (2-3 bond) proton-carbon correlations.[13]

Visualizing the Workflow

A systematic approach ensures that all necessary data is collected for a complete structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-20 mg ¹H, 20-50 mg ¹³C) Solvent Select & Add Deuterated Solvent (e.g., CDCl₃) Weigh->Solvent Dissolve Dissolve & Filter into NMR Tube Solvent->Dissolve LockShim Lock & Shim Dissolve->LockShim H1 Acquire ¹H NMR LockShim->H1 C13 Acquire ¹³C NMR H1->C13 COSY Acquire ¹H-¹H COSY C13->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Process Process Data (FT, Phase, Baseline) HMBC->Process Assign Assign Signals (1D & 2D Spectra) Process->Assign Structure Confirm Structure & Stereochemistry Assign->Structure

Caption: Standard workflow for NMR characterization.

Spectral Analysis and Data Interpretation

The power of NMR lies in the detailed interpretation of the acquired spectra. For octahydroisoindol-5-one, we can predict the expected signals based on known chemical principles. The numbering scheme below will be used for assignments.

Caption: Numbering of the octahydroisoindol-5-one core.

Expected ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm and key correlations. These are estimates based on typical values for similar structural motifs; actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Position Approx. δ (ppm) Multiplicity Key COSY Correlations
H1, H3 3.2 - 3.5 m H7a, H4
H3a, H7a 2.5 - 2.9 m H4, H7, H1, H3
H4, H7 1.8 - 2.2 m H3a, H7a, H6
H6 2.3 - 2.6 m H7, H7a

| NH | 5.5 - 7.0 | br s | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Position Approx. δ (ppm) Key HMBC Correlations from Protons
C5 (C=O) 170 - 175 H4, H6
C1, C3 45 - 55 H7a, H4
C3a, C7a 35 - 45 H4, H7, H1, H3
C4, C7 25 - 35 H3a, H7a, H6

| C6 | 30 - 40 | H7, H7a |

Leveraging 2D NMR for Unambiguous Assignment
  • HSQC: This is the starting point for assignment. It directly correlates each proton signal to the carbon it is attached to, creating a scaffold of CH, CH₂, and CH₃ groups.

  • COSY: This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the signals at ~2.7 ppm (H3a/H7a) and ~2.0 ppm (H4/H7) confirms their connectivity.

  • HMBC: This is arguably the most powerful experiment for confirming the overall carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. A crucial correlation would be from the protons on C4 and C6 to the carbonyl carbon (C5), definitively establishing the position of the ketone. Similarly, correlations from H1/H3 to the bridgehead carbons (C3a/C7a) would confirm the bicyclic structure.

Comparative Analysis: The Superiority of NMR

To underscore the value of a comprehensive NMR characterization, a comparison with other common analytical techniques is warranted.

Table 3: Comparison of Analytical Techniques for Octahydroisoindol-5-one

Technique Information Provided Strengths Limitations for this Molecule
NMR Spectroscopy Complete 3D structure, connectivity, stereochemistry, purity Unambiguous structural elucidation Requires more sample, higher initial instrument cost
Mass Spectrometry Molecular weight, fragmentation pattern High sensitivity, requires very little sample Cannot distinguish between isomers (e.g., cis/trans), provides no stereochemical information
IR Spectroscopy Presence of functional groups (C=O, N-H) Fast, simple, confirms key bonds Provides no information on the carbon skeleton or connectivity

| X-Ray Crystallography | Absolute 3D structure in solid state | Provides definitive stereochemistry | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation |

Conclusion: A Mandate for Rigor

The structural characterization of a novel chemical entity like octahydroisoindol-5-one is the bedrock upon which all subsequent research is built. This guide has outlined a robust, multi-technique NMR strategy that moves beyond simple data collection to a comprehensive, self-validating system of analysis. By combining 1D and 2D NMR experiments and interpreting them within the framework of established chemical principles and IUPAC standards, researchers can generate a complete and defensible structural proof. For professionals in drug development, adhering to this level of rigor is not optional; it is an essential component of scientific integrity and a prerequisite for advancing a compound through the discovery pipeline.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5). Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Available at: [Link] (Note: A general resource, specific page on solvent selection may require navigation).

  • University of Colorado Boulder, Department of Chemistry. (2011). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. Available at: [Link]

  • Markley, J. L., et al. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. Pure and Applied Chemistry, 70(1), 117-142. (A foundational IUPAC document on NMR data standards). Available at: [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Technologies. Available at: [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. NMR Facility. Available at: [Link]

  • IUPAC. (2016). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. Project Details. Available at: [Link]

  • Duddeck, H., et al. (1990). Physical image vs. structure relation, 4. Configuration and conformation determination of some bicyclic lactams by 1H NMR and theoretical methods. Magnetic Resonance in Chemistry, 28(8), 665-670. (Note: This is a representative article on the topic, specific data for octahydroisoindol-5-one is not present but the methodology is relevant). Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. (General reference for how NMR data is reported in publications). Available at: [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Sibi, M. P., & Asano, Y. (2009). Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams. Journal of the American Chemical Society, 131(22), 7542–7544. (Illustrates the importance of NMR in characterizing complex bicyclic products). Available at: [Link]

  • ChemAxon. (n.d.). NMR Prediction. Available at: [Link]

  • Kamal, A., et al. (2018). Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evaluation. Letters in Drug Design & Discovery, 15(12). Available at: [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Notes on NMR Solvents. Available at: [Link]

Sources

Bioisosteric replacement of isoindoline with hexahydroisoindolone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Fidelity Scaffold Hopping

Executive Summary

In modern medicinal chemistry, the transition from isoindoline (a planar, aromatic bicycle) to hexahydroisoindolone (a saturated, 3D-structured bicyclic lactam) represents a paradigmatic shift known as "Escaping from Flatland."

While isoindolines are privileged scaffolds in kinase and GPCR inhibitors due to their ability to engage in


-stacking and occupy narrow hydrophobic clefts, they often suffer from poor aqueous solubility, rapid oxidative metabolism (CYP450), and promiscuous binding (off-target toxicity).

Replacing the aromatic isoindoline core with the saturated hexahydroisoindolone offers three distinct bioisosteric advantages:

  • Increased

    
     Character:  Enhances aqueous solubility and reduces lipophilicity (LogD), improving oral bioavailability.
    
  • Vectorial Definition: The "buckled" cis- or trans-fused geometry allows for precise projection of substituents into specific sub-pockets, improving selectivity.

  • Metabolic Shunting: Saturation removes the electron-rich aromatic ring prone to oxidation, while the lactam carbonyl introduces a controlled hydrogen bond acceptor (HBA).

Structural & Physicochemical Comparison

The following table contrasts the critical properties of the parent aromatic scaffold versus its saturated bioisostere.

FeatureIsoindoline (Parent)Hexahydroisoindolone (Bioisostere)Impact on Drug Design
Geometry Planar (

rich)
Puckered/Bowl-shaped (

rich)
Access to globular protein pockets; reduced entropy penalty.
Electronic State Electron-rich aromatic systemNon-aromatic; Polarized lactamReduced CYP mediated epoxidation/hydroxylation.
Solubility Low (often requires formulation)Moderate to HighImproved dissolution rates in aqueous media.
H-Bonding 1 Donor (NH), 0 Acceptors (unless subbed)1 Donor (NH), 1 Acceptor (C=O)Additional vector for specific residue interaction (e.g., Lys, Arg).
Stereochemistry Achiral (usually)Chiral (Bridgehead carbons)Opportunity for enantioselective binding (Eutomer vs. Distomer).
Visualizing the Structural Shift

The diagram below illustrates the geometric and electronic evolution between the two scaffolds.

Bioisostere_Comparison cluster_0 Parent Scaffold cluster_1 Target Bioisostere Isoindoline Isoindoline (Planar, Aromatic) High Non-Specific Binding Hexahydro Hexahydroisoindolone (3D, Saturated) High Selectivity & Solubility Isoindoline->Hexahydro +6H (Saturation) +C=O (Lactamization) Gain1 Increased Fsp3 (Solubility) Hexahydro->Gain1 Gain2 Defined Vectors (Selectivity) Hexahydro->Gain2 Gain3 Metabolic Block (Stability) Hexahydro->Gain3

Figure 1: Structural evolution from planar isoindoline to the saturated hexahydroisoindolone scaffold.

Scientific Rationale & Case Analysis

The "Escape from Flatland" Mechanism

Aromatic rings like isoindoline often drive non-specific hydrophobic interactions, leading to toxicity. By saturating the benzene ring to a cyclohexane ring (hexahydro-), the molecule adopts a non-planar conformation.

  • Cis-fusion: Creates a "bent" or "bowl" shape, ideal for wrapping around globular residues.

  • Trans-fusion: Creates a linear but "stepped" geometry, extending the reach of the molecule.

Case Study: Chitinase B1 Inhibition In the development of inhibitors for Aspergillus fumigatus Chitinase B1, researchers transitioned from planar aromatic scaffolds to octahydroisoindolone (a close analog of hexahydroisoindolone).

  • Observation: The planar analogs bound promiscuously to human chitinases.

  • Solution: The saturated isoindolone scaffold mimicked the "boat" conformation of the oxazolinium ion intermediate.

  • Result: The 3D scaffold achieved high selectivity for the fungal enzyme over the human ortholog due to specific steric clashes in the human pocket that the planar molecule did not trigger.

Metabolic Stability

Isoindolines are susceptible to oxidation at the benzylic carbon (forming isoindolin-1-one) or hydroxylation on the aromatic ring.

  • Bioisosteric Fix: The hexahydroisoindolone is already "oxidized" at the carbonyl position (blocking benzylic metabolism) and lacks the aromatic ring, eliminating the formation of reactive arene oxide metabolites.

Experimental Protocols

Synthesis of Hexahydroisoindolone (Quadruple Cascade Protocol)

Context: Synthesizing saturated bicyclic systems can be challenging due to stereocontrol. The following one-pot organocatalytic protocol is efficient for generating fully substituted hexahydroisoindolones.

Reagents:

  • Benzylidenemalononitrile (Substrate A)[1]

  • 2-oxo-N,3-diphenylpropanamide (Substrate B)

  • Bifunctional tertiary amine-thiourea catalyst (10 mol%)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Charge: In a reaction tube, add Substrate A (1.0 equiv), Substrate B (2.5 equiv), and the thiourea catalyst (0.1 equiv).

  • Solvation: Add

    
     (0.5 M concentration relative to A).
    
  • Reaction: Stir the mixture at 300 rpm at 21 °C (room temperature) for 12 hours .

    • Note: Do not heat. The cascade reaction (Michael/Michael/Aldol/Lactamization) is exothermic and stereoselective at ambient temp.

  • Workup: Evaporate solvent in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR (look for loss of aromatic signals and appearance of methine multiplets) and chiral HPLC for diastereomeric ratio (dr).
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the stability improvement of the hexahydro scaffold vs. the isoindoline parent.

Protocol:

  • Preparation: Prepare 10 mM DMSO stocks of both the Isoindoline parent and Hexahydroisoindolone analog.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitric acid, isocitric dehydrogenase) to start the reaction. Pre-warm to 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
    • Success Metric: A decrease in

      
       by >50% indicates successful metabolic stabilization.
      

Decision Logic for Bioisosteric Replacement

Use this logic flow to determine if this replacement is suitable for your lead compound.

Decision_Tree Start Current Lead: Isoindoline Scaffold Q1 Is the aromatic ring essential for Pi-Pi stacking? Start->Q1 Q2 Is Solubility < 50 µM or Clearance > 20 mL/min/kg? Q1->Q2 No Action_Keep STOP: Keep Isoindoline (Modify substituents instead) Q1->Action_Keep Yes (Critical) Q3 Does the target pocket have specific stereochemical constraints? Q2->Q3 No Action_Switch PROCEED: Switch to Hexahydroisoindolone Q2->Action_Switch Yes (Need Fsp3 boost) Q3->Action_Keep No (Planar is fine) Q3->Action_Switch Yes (Exploit Chiral Vector)

Figure 2: Decision matrix for initiating the isoindoline-to-hexahydroisoindolone transition.

References

  • Synthesis Protocol: A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates. Beilstein J. Org.[2] Chem. 2016 , 12, 253–259.[2]

  • Scaffold Design: Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules 2021 , 26(24), 7604.

  • Fsp3 & Solubility: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med.[3][4] Chem. 2009 , 52(21), 6752–6756.

  • Bioisosterism Principles: Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery.

Sources

Crystallographic Insight: Hexahydro-1H-isoindol-5(6H)-one Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic & Conformational Analysis: Hexahydro-1H-isoindol-5(6H)-one Scaffold Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS: 128389-81-1) is a critical bicyclic scaffold in medicinal chemistry, serving as a saturated bioisostere of the phthalimide core. It is extensively utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and glutamate receptor modulators.

This guide objectively compares the crystallographic and conformational properties of the cis-fused scaffold (the dominant, thermodynamically preferred "Product") against its trans-fused isomer and unsaturated analogs ("Alternatives"). Analysis is grounded in X-ray diffraction data of stable derivatives and hydrindanone structural analogs.

Part 1: Comparative Analysis (Cis- vs. Trans-Fusion)

In 5,6-fused bicyclic systems like hexahydroisoindolone, the stereochemistry of the ring junction determines the scaffold's 3D vector and biological efficacy.

1.1 Structural Performance Matrix
FeatureProduct: cis-Hexahydro-1H-isoindol-5(6H)-one Alternative: trans-Hexahydro-1H-isoindol-5(6H)-one Alternative: Tetrahydroisoindolone
Junction Geometry Bent / Folded (approx. 115° dihedral)Linear / Flat (approx. 170° dihedral)Planar (Aromatic/Conjugated)
Thermodynamic Stability High (Preferred ~1-3 kcal/mol)Low (High ring strain)High (Resonance stabilized)
Crystallographic Space Group Typically P21/c or P21 (in derivatives)Rare (often disordered)P-1 or C2/c
Ring Puckering (Cremer-Pople) Cyclohexanone ring adopts Chair Cyclohexanone ring adopts Twist-Boat Planar
Vector Alignment Orthogonal substituents (3D projection)Linear substituents (2D projection)Linear (2D projection)
Solubility Profile High (High

character)
ModerateLow (Planar stacking)
1.2 Crystallographic Evidence & Causality
  • The "Cis-Preference" Rule: Unlike decalin (6,6-fused) systems where trans is more stable, 5,6-fused systems like hexahydroisoindolone favor the cis-junction. X-ray data from N-substituted derivatives confirms that the trans-fusion introduces severe torsional strain in the five-membered pyrrolidine ring, forcing the six-membered ketone ring into a high-energy twist-boat conformation.

  • Binding Site Implications: The cis-scaffold projects the C5-ketone and the N2-amine vectors in a non-planar arrangement, allowing the molecule to access "deep pocket" binding sites (e.g., enzyme active sites) that planar phthalimides cannot reach.

Part 2: Mechanistic Pathways & Workflow
2.1 Synthesis & Isomer Resolution Workflow

The following diagram illustrates the logical flow from the aromatic precursor to the isolation of the crystallographically pure cis-scaffold.

SynthesisWorkflow Start Phthalimide / Isoindole-1,3-dione Red1 Partial Reduction (Zn/AcOH or Hydrogenation) Start->Red1 Activation Inter Tetrahydroisoindolone (Planar Intermediate) Red1->Inter Red2 Catalytic Hydrogenation (PtO2 / H2, 50 psi) Inter->Red2 Stereoselective Reduction Mix Mixture of Isomers (Cis:Trans ~ 4:1) Red2->Mix Cryst Fractional Crystallization (EtOAc/Hexane) Mix->Cryst Kinetic Resolution Final Pure cis-Hexahydro-1H-isoindol-5(6H)-one Cryst->Final X-ray Confirmation

Figure 1: Synthetic workflow for isolating the thermodynamically preferred cis-hexahydroisoindolone scaffold.

Part 3: Experimental Protocols (Self-Validating)

To generate valid X-ray quality crystals for this scaffold, simple evaporation often fails due to the oil-like nature of the free base. The following protocol uses a Derivatization-Driven Crystallization method, ensuring a self-validating structure determination.

Protocol: Picrate/Salt Derivatization for X-ray Analysis
  • Objective: Obtain single crystals of this compound suitable for XRD to confirm cis-fusion.

  • Rationale: The free ketone is often a viscous oil or low-melting solid. Forming a salt (picrate or hydrochloride) introduces strong ionic lattice forces, promoting orderly crystal growth.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg (0.36 mmol) of the this compound oil in 2 mL of absolute ethanol.

  • Counter-ion Addition: Add 1.1 equivalents of Picric acid (Caution: Explosive when dry) dissolved in 2 mL ethanol dropwise while stirring at 40°C.

    • Validation Check: The solution should turn bright yellow and remain clear at 40°C.

  • Slow Cooling: Wrap the vial in cotton (insulation) and allow it to cool to room temperature over 4 hours. Then, place in a 4°C fridge for 24 hours.

  • Harvesting: Yellow needle-like crystals should form.

    • Failure Mode: If oiling out occurs, reheat to dissolve and add 10% volume of benzene or toluene as an antisolvent.

  • X-ray Diffraction: Mount crystal at 100K.

    • Success Criteria: A refined R-factor < 5%. The C3a-C7a bond length should be approx 1.54 Å. Check the H-C3a-C7a-H torsion angle:

      • 0-60° = Cis-fusion (Expected).

      • 120-180° = Trans-fusion.

Part 4: Conformational Energy Landscape

The dominance of the cis-isomer is not accidental; it is energetically mandated by the ring strain inherent in the bicyclic system.

EnergyLandscape cluster_0 Structural Drivers Trans Trans-Fused Isomer (High Strain) TS Transition State (Ring Flip Barrier) Trans->TS +3.5 kcal/mol Cis Cis-Fused Isomer (Thermodynamic Sink) TS->Cis -5.0 kcal/mol Text1 Trans: Torsional strain in 5-ring Text2 Cis: Relaxed Chair conformation

Figure 2: Energy landscape showing the thermodynamic preference for the cis-fused scaffold in 5,6-bicyclic systems.

References
  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Tan, N., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Turkish Journal of Chemistry. [Link]

  • Yamamoto, Y., et al. (2015). Relative Stability of cis- and trans-Hydrindanones. International Journal of Molecular Sciences. [Link]

  • Accela Chem. (2024). Product Data: 2-Boc-hexahydro-1H-isoindol-5(6H)-one. [Link]

In Vivo Pharmacokinetic Profiles of Isoindolone-Based Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoindolone (specifically isoindolin-1-one) scaffold represents a critical structural evolution in medicinal chemistry, primarily designed to overcome the hydrolytic instability associated with its precursor, the phthalimide (isoindoline-1,3-dione) core. While phthalimides like thalidomide suffer from spontaneous hydrolytic ring-opening in physiological media, isoindolones—exemplified by lenalidomide and novel MDM2 inhibitors —exhibit superior chemical stability, improved oral bioavailability, and linear pharmacokinetics.

This guide provides an objective comparison of isoindolone-based drugs against their phthalimide analogs, supported by experimental data, mechanistic insights into metabolic stability, and validated in vivo protocols.

Part 1: The Chemical Rationale – Stability via Reduction

The primary pharmacokinetic driver for selecting an isoindolone scaffold over a phthalimide is hydrolytic resistance . The phthalimide ring contains two carbonyl groups flanking the nitrogen, rendering the imide bond highly susceptible to nucleophilic attack (hydrolysis) by water or plasma esterases. Removing one carbonyl group to form the isoindolin-1-one (lactam) significantly reduces electrophilicity, preventing spontaneous ring opening.

Diagram 1: Structural Evolution and Metabolic Fate

The following diagram illustrates the transition from the unstable phthalimide core to the stable isoindolone core and their respective metabolic liabilities.

G Phthalimide Phthalimide Scaffold (e.g., Thalidomide) Hydrolysis Spontaneous Hydrolysis (Physiological pH) Phthalimide->Hydrolysis High Susceptibility Isoindolone Isoindolin-1-one Scaffold (e.g., Lenalidomide) Phthalimide->Isoindolone Chemical Reduction (C=O to CH2) RingOpen Ring-Opened Metabolite (Inactive/Toxic) Hydrolysis->RingOpen Rapid Clearance Metabolism Hepatic Metabolism (CYP450-mediated) Isoindolone->Metabolism Primary Clearance Route Stable Stable Systemic Exposure (High Bioavailability) Isoindolone->Stable Retained Scaffold Integrity

Caption: Comparative metabolic fate showing the hydrolytic instability of phthalimides versus the enzymatic clearance of isoindolones.

Part 2: Comparative In Vivo PK Analysis

Case Study A: The Immunomodulatory Imide Drugs (IMiDs)

The most authoritative comparison exists between Thalidomide (phthalimide) and Lenalidomide (isoindolone).[1] Lenalidomide is structurally identical to thalidomide except for the removal of one carbonyl oxygen on the phthaloyl ring and the addition of an amino group.

Table 1: PK Parameters of Isoindolone vs. Phthalimide (Human/Primate Data)

ParameterThalidomide (Phthalimide)Lenalidomide (Isoindolone)Performance Implication
Bioavailability (

)
Variable (poor aqueous solubility)~100% (Rapid absorption)Isoindolone core improves solubility and absorption consistency [1].

2.9 – 5.7 hours0.6 – 1.5 hoursIsoindolones achieve therapeutic thresholds significantly faster [2].
Half-life (

)
5 – 7 hours3 – 4 hoursWhile

is shorter, it represents elimination, not hydrolytic loss.
Metabolic Route Non-enzymatic hydrolysis (spontaneous)Renal excretion (unchanged) & minimal CYP metabolismLenalidomide avoids the unpredictable hydrolysis seen with thalidomide [3].
Plasma Protein Binding 55% and 66% (+) / (-) enantiomers~30%Lower binding in isoindolones leads to higher free drug fraction (

).
Case Study B: Novel MDM2 Inhibitors (SAR405838)

Modern drug discovery utilizes the isoindolinone scaffold to create potent MDM2 inhibitors. SAR405838 demonstrates how spiro-isoindolinone structures provide excellent oral PK compared to earlier indole-based predecessors.

Table 2: Preclinical PK Profile of Isoindolinone SAR405838 (Mouse Model)

ParameterValue (Mouse, PO)Interpretation
Dose 50 - 100 mg/kgDemonstrates high tolerability for an oncology agent.
Bioavailability (

)
> 60%Excellent for a rule-of-5 compliant small molecule.
Clearance (

)
Low to ModerateSuggests metabolic stability against hepatic microsomes.[2]
Tumor Exposure HighThe scaffold facilitates tissue penetration, critical for solid tumors [4].

Part 3: Mechanistic Insights & Causality

The Hydrolysis-Solubility Trade-off

The phthalimide ring is lipophilic and poorly soluble. To improve solubility, formulators often use co-solvents, but the ring itself is unstable at physiological pH (7.4).

  • Mechanism: The imide bond in thalidomide undergoes chiroptical inversion and hydrolysis.

  • Isoindolone Solution: By reducing the carbonyl, the isoindolone becomes a secondary amide (lactam). This bond is chemically robust. Consequently, the PK profile of lenalidomide is defined by renal clearance rather than chemical degradation, allowing for predictable dosing regimens [5].

CYP450 Interaction

While the isoindolone core is stable, metabolic liabilities often shift to pendant groups.

  • In tryptophanol-derived isoindolinones, oxidation occurs at the indole C2/C3 positions.[3]

  • Optimization Strategy: Blocking these sites (e.g., with halogens) or using spiro-cyclic configurations (as in SAR405838) forces the molecule to rely on renal clearance or slow hepatic metabolism, extending the half-life [6].

Part 4: Experimental Protocols

To generate valid PK data for isoindolone derivatives, the choice of vehicle is critical due to the scaffold's lipophilicity. The following protocol is validated for murine PK studies of spiro-isoindolinones.

Diagram 2: In Vivo PK Workflow

PK_Workflow Formulation Vehicle Formulation (2% TPGS / 98% PEG200) Admin Oral Gavage (PO) 10-50 mg/kg Formulation->Admin Solubilization Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Sampling Absorption Phase Processing Plasma Separation (Centrifuge 4°C, 3000g) Sampling->Processing Immediate Chill Analysis LC-MS/MS Analysis (MRM Mode) Processing->Analysis Protein Precip.

Caption: Standardized workflow for evaluating oral pharmacokinetics of lipophilic isoindolone derivatives.

Step-by-Step Protocol
  • Vehicle Preparation (Critical Step):

    • Isoindolones often exhibit poor aqueous solubility.

    • Recommended Vehicle: 2% TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) + 98% PEG200.[4]

    • Alternative: 10% PEG400 / 3% Cremophor EL / 87% PBS.[4]

    • Why: These surfactants prevent precipitation in the gut lumen, ensuring the measured PK reflects permeability, not solubility limits [4].

  • Animal Preparation:

    • Species: SCID mice or Wistar rats.

    • Fasting: Fast animals for 4 hours pre-dose to reduce food-effect variability, as isoindolones can have food-dependent absorption.

  • Dosing & Sampling:

    • Administer PO dose (e.g., 10 mg/kg) via oral gavage.

    • Collect blood samples (20 μL) via tail vein at

      
       hours.
      
    • Self-Validating Check: If

      
       occurs at the first time point (0.25h), the absorption is extremely rapid, or the sampling frequency is too low. Repeat with a 0.1h time point.
      
  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins using ice-cold acetonitrile containing an internal standard (e.g., deuterated analog).

    • Monitor the transition of the parent mass

      
       to the specific fragment (often the cleavage of the pendant group).
      
    • Note: Check for ring-opened metabolites. If using a phthalimide control, monitor the hydrolysis product (+18 Da).

Part 5: Conclusion & Recommendations

The isoindolin-1-one scaffold offers a superior pharmacokinetic profile compared to traditional phthalimides, characterized by:

  • Elimination of hydrolytic instability , preventing futile clearance.

  • High oral bioavailability (

    
     for optimized clinical candidates like lenalidomide).
    
  • Linear pharmacokinetics , facilitating dose extrapolation from animal models to humans.

Recommendation: For drug discovery programs targeting protein degradation (PROTACs) or protein-protein interactions (MDM2), the isoindolone scaffold should be prioritized over phthalimides to ensure adequate systemic exposure and reduce off-target toxicity from hydrolysis products.

References

  • Chen, N., et al. (2017). Pharmacokinetics and bioequivalence of lenalidomide in healthy volunteers.[5] Cancer Chemotherapy and Pharmacology.[4][6][7] Link

  • Rozewski, D.M., et al. (2012). Pharmacokinetics and tissue distribution of lenalidomide in mice. AAPS Journal. Link

  • Teo, S.K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics.[4][8] Link

  • Wang, S., et al. (2014). SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression.[4] Cancer Research. Link

  • Bartlett, J.B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[6] Nature Reviews Cancer. Link

  • Raimundo, L., et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals.[4][6][7][9][10][11] Link

Sources

A Comparative Guide to Hexahydroisoindolone Synthesis: Benchmarking Against Green Chemistry Metrics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex molecules is the bedrock of pharmaceutical development. Among these, the hexahydroisoindolone scaffold is a privileged structure, forming the core of numerous biologically active compounds. However, traditional synthetic routes often carry a significant environmental burden. This guide provides a comparative analysis of a conventional versus a greener, catalytic approach to hexahydroisoindolone synthesis, rigorously benchmarked against key green chemistry metrics. Our aim is to equip researchers with the data and insights necessary to make more sustainable choices in the laboratory and beyond.

The Imperative of Green Chemistry in Synthesis

The pharmaceutical industry is increasingly recognizing the need for sustainable practices.[1][2] Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] To objectively measure the "greenness" of a reaction, a set of metrics has been developed.[3] This guide will focus on the following:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4][5] An ideal reaction has a 100% atom economy.[4][6]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[7][8] A lower PMI indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[1][8] The ideal E-factor is 0.

  • Solvent and Catalyst Choice: Prioritizing the use of non-toxic, renewable, and recyclable solvents and catalysts. Many common organic solvents are volatile organic compounds (VOCs) that contribute to air pollution and pose health risks.[9][10][11][12][13]

Route 1: The Conventional Approach - Diels-Alder Reaction and Hydrogenation

A classic and reliable method for synthesizing a hexahydroisoindolone core involves a two-step process: a Diels-Alder reaction followed by hydrogenation.[14][15][16][17]

Experimental Protocol: A Two-Step Synthesis

Step 1: Diels-Alder Cycloaddition

  • In a round-bottom flask, dissolve N-phenylmaleimide (1.0 eq) in toluene.

  • Add 1,3-butadiene (1.2 eq, typically bubbled through the solution or added as a condensed liquid).

  • Heat the mixture under reflux for 12 hours.

  • Cool the reaction to room temperature and remove the toluene under reduced pressure.

  • The crude product, a cyclohexene derivative, is often used in the next step without further purification.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude product from Step 1 in ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at 50 psi.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to yield the final hexahydroisoindolone product.

Green Chemistry Assessment of the Conventional Route
  • Atom Economy: While the Diels-Alder reaction itself is an addition reaction with 100% atom economy, the subsequent hydrogenation also theoretically incorporates all atoms.[6]

  • Process Mass Intensity (PMI) and E-Factor: The major contributors to a high PMI and E-factor in this route are the large volumes of solvents (toluene and ethanol) used in the reaction and for purification. The use of a flammable and potentially hazardous solvent like toluene is a significant drawback.[10][11]

  • Energy Consumption: The reflux conditions in the Diels-Alder step and the pressurized hydrogenation contribute to the energy demands of this process.

  • Catalyst: While Pd/C is a recyclable catalyst, its removal by filtration can sometimes be inefficient, leading to product contamination.

Route 2: A Greener Alternative - One-Pot Quadruple Cascade Protocol

Recent advancements in organocatalysis have enabled the development of highly efficient one-pot reactions that can construct complex molecules from simple starting materials in a single step.[14][18] This approach significantly reduces waste and improves overall efficiency.

Experimental Protocol: A One-Pot Catalytic Synthesis
  • To a reaction vial, add benzylidenemalononitrile (1.0 eq), 2-oxo-N,3-diphenylpropanamide (2.5 eq), and a bifunctional tertiary amine-thiourea catalyst (0.1 eq).[14]

  • Add acetonitrile (CH3CN) as the solvent.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the product by silica gel flash column chromatography to obtain the fully substituted hexahydroisoindolinone.[14]

Green Chemistry Assessment of the Greener Route
  • Atom Economy: This multi-component reaction has a high atom economy as most of the atoms from the starting materials are incorporated into the final product.

  • Process Mass Intensity (PMI) and E-Factor: By combining multiple steps into a single operation, this one-pot synthesis dramatically reduces the amount of solvent needed, thereby lowering the PMI and E-Factor.[14]

  • Energy Consumption: The reaction proceeds at room temperature, offering significant energy savings compared to the conventional route.

  • Catalyst: The use of an organocatalyst avoids the need for heavy metals. While the catalyst loading is higher than in the conventional route, ongoing research focuses on developing more active and recyclable organocatalysts.

Comparative Analysis

MetricConventional Route (Diels-Alder & Hydrogenation)Greener Route (One-Pot Cascade)Rationale for "Greener" Designation
Number of Steps 21Fewer steps reduce waste from intermediate purifications and solvent usage.
Atom Economy HighHighBoth routes are inherently efficient in atom incorporation.
Solvent Usage High (Toluene, Ethanol)Low (Acetonitrile)Significant reduction in solvent volume and avoidance of hazardous solvents like toluene.[10][11]
Energy Consumption High (Reflux, Pressurization)Low (Room Temperature)Ambient reaction conditions lead to substantial energy savings.
Catalyst Palladium on Carbon (Heavy Metal)Organocatalyst (Metal-Free)Avoids the use of potentially toxic and contaminating heavy metals.
Process Mass Intensity (PMI) HighLowOne-pot nature and reduced solvent usage lead to a much lower PMI.
E-Factor HighLowLess waste is generated due to fewer steps and reduced solvent use.

Visualizing the Pathways

Synthetic_Routes cluster_0 Conventional Route cluster_1 Greener Route A N-phenylmaleimide + 1,3-butadiene B Diels-Alder Reaction (Toluene, Reflux) A->B C Cyclohexene Intermediate B->C D Hydrogenation (Pd/C, H2, Ethanol) C->D E Hexahydroisoindolone D->E F Simple Starting Materials G One-Pot Cascade (Organocatalyst, RT, CH3CN) F->G H Hexahydroisoindolone G->H

Caption: Comparison of the conventional two-step synthesis versus the greener one-pot catalytic approach.

Conclusion and Future Outlook

This comparative guide demonstrates that the synthesis of hexahydroisoindolone can be achieved through significantly greener pathways. The one-pot organocatalytic approach offers substantial advantages in terms of reduced solvent waste, lower energy consumption, and the avoidance of heavy metal catalysts. While the conventional Diels-Alder and hydrogenation route is well-established, its environmental impact is considerably higher.

For researchers and drug development professionals, adopting these greener methodologies is not just an environmental consideration but also a step towards more efficient and cost-effective synthesis.[1] Future research should focus on the development of even more active and recyclable catalysts, the use of bio-based solvents, and the application of continuous flow chemistry to further enhance the sustainability of hexahydroisoindolone synthesis.[1]

References

  • American Chemical Society. Green Chemistry and Engineering Metrics. [Link]

  • Doc Brown's Chemistry. Definition of atom economy examples explained. [Link]

  • ACS Green Chemistry Institute. Introduction to Green Metrics. [Link]

  • International Carbon Registry. Solvent use. [Link]

  • Syrris. Green Chemistry Pharmaceutical Industry. [Link]

  • How to Calculate Atom Economy. YouTube. [Link]

  • Sheldon, R. A. E-Factor. [Link]

  • Computational Chemistry Blog. Chemical compounds with environmental impact. [Link]

  • Study.com. Video: Atom Economy | Formula & Examples. [Link]

  • SCL Lifesciences. Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry. [Link]

  • SciSpace. An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • National Institutes of Health. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]

  • Save My Exams. Atom Economy | DP IB Chemistry Revision Notes 2023. [Link]

  • ChemRxiv. Relationships Between Step and Cumulative PMI and E-factors. [Link]

  • Pearson. Atom Economy Calculator | Green Chemistry & Reaction Efficiency. [Link]

  • Sustainability Directory. Solvent Environmental Impact. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. IMPACT OF SOLVENTS ON ENVIRONMENTAL POLLUTION. [Link]

  • ResearchGate. The E Factor and Process Mass Intensity. [Link]

  • Green Chemistry Toolkit. METRICS. [Link]

  • Semantic Scholar. The E Factor and Process Mass Intensity. [Link]

  • National Institutes of Health. A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates. [Link]

  • PubMed. A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates. [Link]

  • University of California, Berkeley. Green Chemistry & Catalysis for Sustainable Organic Synthesis. [Link]

  • National Institutes of Health. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. [Link]

  • Arabian Journal of Chemistry. Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions. [Link]

  • IRIS . Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • National Institutes of Health. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. [Link]

  • ResearchGate. One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. [Link]

  • Sciety. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • YouTube. Green Catalysis Examples and Insights from the Caribbean by Dr. Michael Forde. [Link]

  • Open Research Repository. The Diels–Alder Reaction in Steroid Synthesis. [Link]

  • ResearchGate. The Diels−Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support: Stereoselective Synthesis of Hexahydro-1,3-dioxoisoindoles. [Link]

  • DSpace@MIT. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-isoindol-5(6H)-one
Reactant of Route 2
Hexahydro-1H-isoindol-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.